1-(Oxetan-3-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxetan-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYMXGJHSFKSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1COC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-(Oxetan-3-yl)propan-1-amine
The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(Oxetan-3-yl)propan-1-amine , a specialized building block used to modulate lipophilicity and basicity in drug discovery.
CAS Registry Number: 1780054-53-6 Formula: C₆H₁₃NO Molecular Weight: 115.17 g/mol [1]
Executive Summary
In modern medicinal chemistry, the "escape from flatland" initiative has prioritized sp³-rich scaffolds that improve solubility and metabolic stability without inflating lipophilicity. 1-(Oxetan-3-yl)propan-1-amine represents a strategic building block in this domain. It features a primary amine attached to a propyl chain, which is substituted at the α-position by an oxetane ring.
This specific topology offers two distinct advantages over traditional alkyl amines:
-
pKa Modulation: The electron-withdrawing nature of the oxetane oxygen (via the inductive effect) lowers the pKa of the adjacent amine, reducing the energetic penalty of desolvation during protein binding and potentially improving membrane permeability.
-
Lipophilic Efficiency: The oxetane ring acts as a polar, metabolic "blocker" that replaces lipophilic gem-dimethyl or cyclobutyl groups, lowering LogP while maintaining steric bulk.
Physicochemical Profile
The introduction of the oxetane ring at the α-position of the amine creates a unique physicochemical environment. The data below contrasts 1-(Oxetan-3-yl)propan-1-amine with its carbocyclic analogue, 1-cyclobutylpropan-1-amine.
Table 1: Comparative Physicochemical Properties[2]
| Property | 1-(Oxetan-3-yl)propan-1-amine | 1-Cyclobutylpropan-1-amine (Analogue) | Impact of Oxetane |
| Molecular Weight | 115.17 | 113.20 | Negligible change |
| cLogP (Predicted) | ~ -0.2 to 0.1 | ~ 1.8 | Drastic reduction in lipophilicity |
| TPSA | 35.25 Ų | 26.02 Ų | Increased polarity (Ether oxygen) |
| pKa (Conjugate Acid) | 8.8 – 9.2 (Est.)[2] | ~ 10.5 | Basicity attenuation (~1.5 log units) |
| H-Bond Acceptors | 2 (N, O) | 1 (N) | Enhanced water solubility |
| Metabolic Stability | High (Blocked α-position) | Moderate (Subject to oxidation) | Improved metabolic profile |
The "Oxetane Effect" on Basicity
Unlike a direct attachment (3-aminooxetane, pKa ~6.0), the insertion of the α-methine bridge in 1-(Oxetan-3-yl)propan-1-amine moderates the inductive pull of the oxetane oxygen. This results in a pKa of approximately 9.0. This is the "sweet spot" for many CNS and peripheral targets, ensuring the molecule remains partially cationic at physiological pH (for solubility) while having a higher fraction of neutral species available for membrane permeation compared to standard alkyl amines.
Synthetic Methodology
The synthesis of 1-(Oxetan-3-yl)propan-1-amine presents a challenge due to the acid-sensitivity of the oxetane ring. Traditional harsh acidic hydrolysis or reductive conditions can trigger ring opening. The most robust pathway utilizes Oxetane-3-carbonitrile as a starting material, followed by a Grignard addition and subsequent reductive amination.
Pathway Visualization
[3]
Detailed Experimental Protocol
Step 1: Grignard Addition to Form the Ketone
-
Reagents: Oxetane-3-carbonitrile (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), THF (anhydrous).
-
Procedure:
-
Cool a solution of oxetane-3-carbonitrile in anhydrous THF to -78°C under nitrogen.
-
Add EtMgBr dropwise over 30 minutes. The low temperature is critical to prevent attack on the oxetane ring.
-
Allow the reaction to warm to 0°C and stir for 2 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl. Note: Do not use strong acids (HCl), as this will open the oxetane ring.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield crude 1-(oxetan-3-yl)propan-1-one.
-
Step 2: Reductive Amination
-
Reagents: 1-(Oxetan-3-yl)propan-1-one (Crude from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.
-
Procedure:
-
Dissolve the ketone in MeOH. Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine in situ.
-
Add NaBH₃CN in portions.
-
Stir at room temperature for 16 hours.
-
Workup: Quench with 1N NaOH (to pH > 10) to decompose boron complexes. Extract with DCM.
-
Purification: The amine is best purified via reverse-phase chromatography (C18) using a basic buffer (Ammonium Bicarbonate) to avoid ring opening on acidic silica gel.
-
Medicinal Chemistry Applications
Bioisosterism: The Gem-Dimethyl Swap
1-(Oxetan-3-yl)propan-1-amine acts as a bioisostere for sec-butylamine or 1-cyclopropylpropan-1-amine .
-
Problem: A sec-butyl group is lipophilic and metabolically susceptible to hydroxylation.
-
Solution: Replacing the methyl/methine core with an oxetane ring reduces LogP by ~1.0–1.5 units. The steric volume of the oxetane is similar to a gem-dimethyl group, ensuring the ligand still fills the hydrophobic pocket of the target protein, but with added polar interactions via the ether oxygen.
Metabolic Stability
The α-carbon in typical amines is a "soft spot" for metabolic dealkylation by CYP450 enzymes.
-
In 1-(Oxetan-3-yl)propan-1-amine, the α-carbon is sterically crowded by the oxetane ring.
-
Furthermore, the oxetane ring itself is metabolically robust (unlike epoxides), resisting hydrolysis by epoxide hydrolases.
-
Outcome: Extended half-life (t1/2) and reduced clearance compared to linear alkyl amine analogues.
Logical Relationship: Structure-Property Utility
[4][5][6][7]
Safety & Handling
-
Ring Strain: The oxetane ring possesses significant strain energy (~106 kJ/mol).[4] While stable under physiological conditions, it can undergo rapid, exothermic polymerization or ring opening in the presence of strong Lewis acids (e.g., AlCl₃, BF₃) or strong Brønsted acids at elevated temperatures.
-
Storage: Store as the free base or hydrochloride salt at -20°C. Avoid prolonged storage in acidic solutions.
-
Toxicity: Generally considered low toxicity, but specific data for this derivative is limited. Handle as a standard irritant and potential sensitizer.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[4][5][6][7] Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][8][9][6] Chemical Reviews, 116(19), 12150–12233. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[4][8][5][6][7] Angewandte Chemie International Edition, 49(20), 3524-3529. Link
-
Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link
-
Barnes-Seeman, D. (2023).[10] "Oxetanes in Drug Discovery Campaigns."[4][8][5][6] Journal of Medicinal Chemistry, 66(18), 12693–12722. Link
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A Technical Guide to 1-(Oxetan-3-yl)propan-1-amine: A Rising Star in Medicinal Chemistry
Introduction: The Allure of the Oxetane Moiety
For the discerning researcher in drug development, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out for its unique combination of features. This four-membered ether is not merely a passive linker but an active participant in molecular design, capable of modulating aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[1][2] The incorporation of an oxetane unit can lead to profound improvements in a drug candidate's profile, making it a valuable tool in the medicinal chemist's arsenal.
This guide focuses on a specific, yet increasingly important, building block: 1-(Oxetan-3-yl)propan-1-amine . We will delve into its core characteristics, from its fundamental identifiers to its synthesis and potential applications, providing a comprehensive resource for scientists engaged in the design and synthesis of next-generation therapeutics.
Core Compound Identification
A crucial first step in working with any chemical entity is its unambiguous identification. The Chemical Abstracts Service (CAS) number for 1-(Oxetan-3-yl)propan-1-amine is a key identifier for this compound.
| Property | Value | Source |
| CAS Number | 1780054-53-6 | [3] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| SMILES | NC(CC)C1COC1 | [3] |
Synthesis of 1-(Oxetan-3-yl)propan-1-amine: A Practical Approach
The synthesis of 3-aminooxetane derivatives is often achieved through the reductive amination of oxetan-3-one, a commercially available starting material.[1][4] This versatile and robust reaction provides a direct and efficient route to a wide array of substituted amines. The proposed synthesis of 1-(Oxetan-3-yl)propan-1-amine follows this well-established methodology.
The overall synthetic strategy is depicted in the workflow below:
Caption: Synthetic workflow for 1-(Oxetan-3-yl)propan-1-amine.
Detailed Experimental Protocol
Objective: To synthesize 1-(Oxetan-3-yl)propan-1-amine via reductive amination of oxetan-3-one.
Materials:
-
Oxetan-3-one
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq) and anhydrous dichloromethane (DCM).
-
Amine Addition: Add propylamine (1.1 eq) to the solution at room temperature.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete (typically 2-4 hours), as indicated by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Oxetan-3-yl)propan-1-amine.
-
Safety and Handling
General Hazards of Aliphatic Amines:
-
Corrosive: Amines can cause severe skin burns and eye damage.[5][6]
-
Irritant: May cause respiratory irritation.[7]
-
Flammable: Lower molecular weight amines are often flammable.[5]
General Hazards of Oxetanes:
-
While generally stable, oxetane rings can be susceptible to ring-opening under strongly acidic conditions.[1]
Recommended Safety Precautions:
| Precautionary Statement | Description |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[8] |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[9]
Applications in Drug Discovery and Development
The incorporation of the 1-(oxetan-3-yl)propan-1-amine moiety into a drug candidate can be a strategic decision to enhance its pharmacological properties. The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to fine-tune polarity, solubility, and metabolic stability.[1][2]
The primary amine handle of 1-(oxetan-3-yl)propan-1-amine provides a versatile point for further chemical modification, allowing for its integration into a larger molecular framework through amide bond formation, urea or thiourea synthesis, or further alkylation.
The potential impact of this building block can be visualized in the context of a hypothetical drug discovery cascade:
Caption: Role of 1-(oxetan-3-yl)propan-1-amine in lead optimization.
Conclusion
1-(Oxetan-3-yl)propan-1-amine represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the desirable properties conferred by the oxetane ring make it an attractive component for the design of novel therapeutics. As the drive for drug candidates with optimized physicochemical and pharmacokinetic profiles continues, the strategic use of scaffolds such as this will undoubtedly play an increasingly important role in the future of drug discovery.
References
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CUSTOM Building Products. Safety Data Sheet. [Link]
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Loveland Products, Inc. (2020). Safety Data Sheet - Clean Amine. [Link]
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PubChem. 1-(Oxetan-3-yl)piperazine. [Link]
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Aladdin Scientific. N-(propan-2-yl)oxetan-3-amine, min 97%, 1 gram. [Link]
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National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
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ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]
-
Cheméo. Chemical Properties of Propylamine (CAS 107-10-8). [Link]
-
National Institutes of Health. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
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role of 1-(Oxetan-3-yl)propan-1-amine in medicinal chemistry
The Strategic Role of 1-(Oxetan-3-yl)propan-1-amine in Medicinal Chemistry[1]
Executive Summary
In the modern medicinal chemist's toolkit, 1-(Oxetan-3-yl)propan-1-amine (CAS: 1780054-53-6) represents a precision building block designed to address the "lipophilicity-solubility paradox."[1] As drug targets become more complex, the need for aliphatic bioisosteres that modulate physicochemical properties without altering steric vectors is critical.[1] This amine serves as a superior bioisostere for hydrophobic
This guide details the structural rationale, physicochemical advantages, and synthetic pathways for deploying this motif in drug discovery campaigns.[1]
Structural Analysis & Physicochemical Profile
The molecule consists of a propyl chain bearing a primary amine at the C1 position, with an oxetane ring substituted at the C3 position of the ring (attached to the C1 of the propyl chain).[1]
-
IUPAC Name: 1-(Oxetan-3-yl)propan-1-amine[1]
-
SMILES: NC(CC)C1COC1
-
Key Feature: The oxetane ring acts as a "polar stealth" group.[1] It occupies a similar van der Waals volume to a gem-dimethyl or cyclopropyl group but introduces a hydrogen bond acceptor (HBA) and significant dipole moment.[1]
Physicochemical Impact Table
| Property | Aliphatic Analog (sec-Butylamine) | 1-(Oxetan-3-yl)propan-1-amine | Medicinal Chemistry Benefit |
| LogP / LogD | High (~1.[1]2) | Lower (~0.0 - 0.5) | Improved aqueous solubility; reduced non-specific binding.[1] |
| pK | ~10.5 | ~8.8 - 9.2 | Increased fraction of neutral species at physiological pH (7.4), improving passive permeability.[1] |
| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Solvation shell formation; specific interactions with protein backbones.[1] |
| Metabolic Stability | Low (Lipophilic metabolism) | High | The oxetane ring blocks metabolic soft spots; the ether oxygen reduces lipophilicity-driven clearance.[1] |
The pK Modulation Mechanism
Unlike 3-aminooxetanes (where the nitrogen is directly attached to the ring, lowering pK
Synthetic Methodology
The synthesis of 1-(Oxetan-3-yl)propan-1-amine typically proceeds via the corresponding ketone intermediate, 1-(oxetan-3-yl)propan-1-one .[1] This route ensures the integrity of the strained oxetane ring, which can be sensitive to strong Lewis acids but is remarkably stable to basic and reductive conditions.[1]
Core Synthetic Pathway (Reductive Amination)[1]
Step 1: Formation of the Ketone (Weinreb Route) The oxetane-3-carboxylic acid is converted to a Weinreb amide, followed by Grignard addition (EtMgBr) to yield 1-(oxetan-3-yl)propan-1-one.[1]
Step 2: Reductive Amination (Protocol)
-
Reagents: 1-(Oxetan-3-yl)propan-1-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq).[1]
-
Solvent: Methanol (anhydrous).[1]
-
Conditions: Room Temperature, 12–24 hours.
Detailed Protocol:
-
Preparation: In a flame-dried flask under nitrogen, dissolve 1-(oxetan-3-yl)propan-1-one (10 mmol) in anhydrous MeOH (50 mL).
-
Imine Formation: Add solid ammonium acetate (100 mmol) in one portion. Stir at room temperature for 2 hours to allow equilibrium formation of the imine/iminium species.
-
Reduction: Cool the solution to 0°C. Carefully add
(15 mmol) portion-wise. Note: Venting is required as minor gas evolution may occur.[1] -
Workup: Allow to warm to RT and stir overnight. Quench with
(to pH > 10) to decompose boron complexes and ensure the amine is free-based.[1] -
Extraction: Extract with DCM (
). The oxetane amine is polar; ensure the aqueous phase is saturated with NaCl (brine) to improve recovery.[1] -
Purification: Dry organic layers over
, concentrate, and purify via flash chromatography (DCM/MeOH/ gradient).
Visualization: Synthesis & Logic
The following diagram illustrates the synthetic logic and the decision-making process for selecting this building block over traditional alternatives.
Caption: Synthetic pathway from carboxylic acid precursor and the medicinal chemistry rationale for bioisosteric replacement.
Medicinal Chemistry Applications
Case Study: Scaffold Hopping in Kinase Inhibitors
In the optimization of kinase inhibitors (e.g., JAK or CDK series), hydrophobic pockets often accommodate branched alkyl groups.[1] However, a solvent-exposed sec-butyl amine moiety can lead to poor metabolic stability (oxidation at the methine or methyl groups) and high lipophilicity.[1]
Substitution Strategy: Replacing the sec-butyl group with the 1-(oxetan-3-yl)propyl motif maintains the steric vector required for hydrophobic collapse within the pocket but exposes the oxetane oxygen to the solvent front.[1]
-
Result: The
is typically to .[1] -
Interaction: The oxetane oxygen can accept a hydrogen bond from water, creating a structured solvation shell that improves solubility without disrupting binding affinity.[1]
Fragment-Based Drug Discovery (FBDD)
This amine is an ideal "grow vector" in FBDD.[1] When a fragment hit contains a carboxylic acid or halide, coupling with 1-(Oxetan-3-yl)propan-1-amine introduces complexity (sp
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979–8983.[1] Link[1]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886.[1] (Context on polarity/lipophilicity modulation). Link[1]
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7137–7151.[1] Link[1]
-
BLDpharm Product Data. "1-(Oxetan-3-yl)propan-1-amine (CAS 1780054-53-6)."[1] Accessed 2024.[1][2] Link
-
PubChem Compound Summary. "1-(Oxetan-3-yl)propan-1-amine."[1] National Center for Biotechnology Information.[1] Link[1]
Sources
Oxetane Bioisosteres for gem-Dimethyl Groups: A Technical Guide for Drug Design
Abstract
In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a powerful strategy to fine-tune the properties of lead compounds. The gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic oxidation, often imparts undesirable lipophilicity. This guide provides an in-depth technical exploration of the oxetane ring, particularly 3,3-disubstituted oxetanes, as a versatile and increasingly validated bioisostere for the gem-dimethyl group. We will delve into the profound effects of this substitution on key drug-like properties, including aqueous solubility, metabolic stability, and conformational behavior. Furthermore, this guide will furnish researchers with practical synthetic strategies for the incorporation of this valuable scaffold and present case studies that underscore its successful application in drug discovery programs.
The Rationale for Bioisosteric Replacement: Beyond the gem-Dimethyl Group
The gem-dimethyl group is a mainstay in drug design, frequently employed to introduce steric hindrance, block metabolic soft spots, and improve binding affinity through hydrophobic interactions. However, this seemingly innocuous functional group carries a significant liability: a substantial increase in lipophilicity. High lipophilicity is often associated with poor aqueous solubility, increased plasma protein binding, and off-target toxicity.
This has led medicinal chemists to seek bioisosteres that can mimic the steric properties of the gem-dimethyl group while offering a more favorable physicochemical profile. The oxetane ring, a four-membered cyclic ether, has emerged as a compelling solution. Specifically, the 3,3-disubstituted oxetane scaffold presents a spatially similar arrangement to the gem-dimethyl group but with a significantly different electronic and polarity profile.[1][2] This "chimera" of a carbonyl and a gem-dimethyl group offers a unique combination of steric bulk and polarity.[1]
Physicochemical Impact of Oxetane Incorporation
The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can trigger profound and beneficial changes in a molecule's properties. These alterations are often context-dependent but generally trend towards an improved drug-like profile.[3][4]
Enhanced Aqueous Solubility and Reduced Lipophilicity
The most significant advantage of employing an oxetane bioisostere is the dramatic improvement in aqueous solubility. The embedded oxygen atom in the oxetane ring introduces a polar moment and hydrogen bond accepting capabilities, rendering the motif significantly less lipophilic than its hydrocarbon counterpart.[2][5] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[3][4] This enhancement in solubility can be a critical factor in improving oral bioavailability and formulating parenteral dosage forms.
Improved Metabolic Stability
The gem-dimethyl group is often installed to block cytochrome P450 (CYP)-mediated oxidation of adjacent C-H bonds. While effective, the methyl groups themselves can be susceptible to oxidation. The oxetane ring, being an ether, is generally more resistant to oxidative metabolism.[2][6] This can lead to a reduction in metabolic degradation and an increase in the half-life of the drug.[3][4] The strategic placement of the oxetane can redirect metabolic clearance away from CYP enzymes.[7]
Modulation of Basicity
The electron-withdrawing nature of the oxetane's oxygen atom can have a significant impact on the pKa of neighboring amine functionalities.[8] This inductive effect can be strategically employed to fine-tune the basicity of a molecule, which can be crucial for optimizing target engagement, reducing off-target effects (such as hERG inhibition), and improving cell permeability. For instance, the introduction of an oxetane can decrease the pKa of a nearby amine, potentially reducing its interaction with unwanted biological targets.[9]
Conformational Rigidity and Vectorial Exit
The strained four-membered ring of oxetane imparts a degree of conformational rigidity to the molecule. This can be advantageous in pre-organizing a ligand for optimal binding to its target protein, thereby improving potency. The defined three-dimensional structure of the oxetane can also provide a specific vector for substituents to exit the binding pocket, allowing for further optimization of interactions with the protein surface.[3][4]
Data-Driven Comparison: Oxetane vs. gem-Dimethyl
The following table summarizes the key physicochemical differences observed when replacing a gem-dimethyl group with a 3,3-disubstituted oxetane.
| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Impact of Substitution |
| Lipophilicity (cLogP) | High | Lower | Decreased lipophilicity |
| Aqueous Solubility | Low | High | Significantly increased solubility[3][4] |
| Metabolic Stability | Moderate (can be oxidized) | High | Generally increased metabolic stability[2][6] |
| Hydrogen Bond Acceptor | No | Yes | Introduces H-bond accepting capability |
| Polarity | Non-polar | Polar | Increases overall molecular polarity[8] |
| Conformational Flexibility | Rotationally flexible | More rigid | Constrains local conformation[3][4] |
Synthetic Strategies for Incorporating 3,3-Disubstituted Oxetanes
The successful application of oxetanes in drug design is contingent on the availability of robust and scalable synthetic methods. While the synthesis of this strained ring system can be challenging, several effective strategies have been developed.
Williamson Etherification of 1,3-Diols
A common and reliable method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol.[5] This approach involves the conversion of one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate) followed by cyclization under basic conditions.
Caption: Williamson etherification for oxetane synthesis.
Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification [5]
-
Monotosylation: To a solution of the 1,3-diol in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the monotosylated diol.
-
Cyclization: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the monotosylated diol in THF dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction with water and extract with diethyl ether.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oxetane by distillation or column chromatography.
Functionalization of Oxetan-3-one
Commercially available oxetan-3-one serves as a versatile starting material for the synthesis of a wide array of 3,3-disubstituted oxetanes.[10] Nucleophilic addition to the carbonyl group, followed by further functional group manipulation, provides access to diverse substitution patterns.
Caption: Synthesis from oxetan-3-one.
Experimental Protocol: Grignard Addition to Oxetan-3-one
-
Reaction Setup: To a solution of oxetan-3-one in anhydrous diethyl ether at -78 °C under an inert atmosphere, add the Grignard reagent (1.1 equivalents) dropwise.
-
Reaction Progress: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude 3-hydroxy-3-substituted oxetane by column chromatography.
Case Studies: Oxetanes in Drug Development
The theoretical benefits of oxetane incorporation have been successfully translated into clinical candidates, demonstrating the practical utility of this bioisostere.
RSV Fusion Inhibitors
In the development of respiratory syncytial virus (RSV) fusion inhibitors, replacement of a gem-dimethyl group with an oxetane ring in a lead compound led to a significant improvement in antiviral activity and oral bioavailability.[11] The oxetane moiety was found to restrict the conformation of an ethylamine side chain, and the reduced basicity of the terminal amine contributed to a decreased volume of distribution.[11]
Bruton's Tyrosine Kinase (BTK) Inhibitors
In the optimization of BTK inhibitors for autoimmune diseases, an oxetane was strategically introduced to modulate the basicity of an adjacent amine to mitigate off-target effects, such as hERG inhibition.[9] This substitution not only reduced the pKa of the amine but also improved cell potency while maintaining favorable physicochemical properties like solubility and metabolic stability.[9]
Challenges and Considerations
Despite the numerous advantages, the use of oxetanes is not without its challenges. The strained four-membered ring can be susceptible to ring-opening under harsh acidic or basic conditions, and at high temperatures.[8][12] Therefore, the introduction of the oxetane moiety is often planned for the later stages of a synthetic sequence.[8] The stability of the oxetane is also dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable.[8]
Conclusion
The 3,3-disubstituted oxetane has firmly established itself as a valuable bioisostere for the gem-dimethyl group in modern drug design. Its ability to confer significant improvements in aqueous solubility, metabolic stability, and other key physicochemical properties, while mimicking the steric bulk of the gem-dimethyl group, makes it an attractive tool for medicinal chemists. The growing number of successful applications in drug discovery programs, including compounds that have advanced into clinical trials, validates the strategic incorporation of this unique scaffold. As synthetic methodologies continue to improve and our understanding of the nuanced effects of oxetane incorporation expands, its role in the development of safer and more effective medicines is set to grow.
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metabolic stability profile of 1-(Oxetan-3-yl)propan-1-amine
An In-Depth Technical Guide to the Metabolic Stability Profile of 1-(Oxetan-3-yl)propan-1-amine
Executive Summary
The incorporation of strained ring systems, particularly oxetanes, has become a prominent strategy in modern medicinal chemistry to enhance the physicochemical properties of drug candidates.[1][2] The oxetane motif, a four-membered oxygen-containing heterocycle, is often employed as a bioisostere for gem-dimethyl or carbonyl groups, conferring improvements in aqueous solubility, lipophilicity, and metabolic stability.[3][4][5] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the , a representative small molecule featuring this key structural motif. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the experimental designs are robust, self-validating, and aligned with the rigorous standards of drug development.
Introduction: The Strategic Importance of the Oxetane Motif
In the landscape of drug discovery, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its in vivo half-life, exposure, and potential for generating active or toxic metabolites.[6][7][8] Compounds with high metabolic instability often suffer from rapid clearance, leading to poor bioavailability and the need for frequent, high dosing, which can increase the risk of adverse effects.[6][8]
The oxetane ring has emerged as a valuable tool for medicinal chemists to address these challenges.[1][9] Its introduction can:
-
Enhance Metabolic Stability: The strained ring is often more resistant to metabolism compared to more common functional groups.[3][4]
-
Improve Physicochemical Properties: Oxetanes can increase polarity and aqueous solubility while modulating lipophilicity.[5][10]
-
Influence Conformation: The rigid structure of the oxetane ring can lock a molecule into a more favorable conformation for target binding.[3]
This guide focuses on 1-(Oxetan-3-yl)propan-1-amine, a molecule that combines the metabolically interesting oxetane ring with a primary alkylamine, another common site for drug metabolism. Understanding the metabolic fate of this compound requires a multi-faceted approach, from theoretical prediction to rigorous in vitro experimentation.
Predicted Metabolic Pathways: A Mechanistic Overview
Before initiating experimental work, a theoretical assessment based on the molecule's structure is crucial for anticipating its metabolic fate. The primary sites susceptible to metabolism on 1-(Oxetan-3-yl)propan-1-amine are the primary amine and the oxetane ring itself.
Metabolism of the Primary Alkylamine
Primary amines are well-known substrates for Cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism.[11] Potential metabolic transformations include:
-
N-Hydroxylation: Direct oxidation of the nitrogen atom to form a hydroxylamine. This can be a critical pathway as hydroxylated amines are sometimes associated with toxicity.[12][13]
-
Oxidative Deamination: The amine is oxidized to an unstable carbinolamine intermediate, which then non-enzymatically decomposes to release ammonia and form the corresponding ketone, 1-(Oxetan-3-yl)propan-1-one.
-
N-Glucuronidation (Phase II): Direct conjugation of glucuronic acid to the amine by UDP-glucuronosyltransferases (UGTs), a major Phase II metabolic pathway.
The metabolism of alkylamines by CYP450s is a complex process, often involving a hydrogen abstraction and rebound mechanism.[12][13]
Metabolism of the Oxetane Ring
The oxetane ring is generally considered to be relatively stable.[4][9] However, its strained nature does not render it inert. The primary metabolic concern is:
-
Oxetane Ring Scission: CYP-mediated oxidation can lead to ring-opening, forming a diol metabolite. Studies have shown that the stability of the oxetane ring is strongly linked to its substitution pattern, with 3,3-disubstituted oxetanes being the most stable.[1][9] While 1-(Oxetan-3-yl)propan-1-amine is 3-monosubstituted, the potential for ring scission, though perhaps less probable, must be investigated, as it can be a species-dependent clearance pathway.[14]
The diagram below illustrates the predicted primary metabolic pathways for 1-(Oxetan-3-yl)propan-1-amine.
Caption: Predicted metabolic pathways for 1-(Oxetan-3-yl)propan-1-amine.
In Vitro Assessment of Metabolic Stability
To quantify the rate of metabolism, standardized in vitro assays are employed. These assays provide key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which are essential for predicting in vivo pharmacokinetic behavior.[15][16]
Liver Microsomal Stability Assay
This is the foundational assay for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[15][17]
Causality & Rationale: The objective is to measure the disappearance of the parent compound over time in the presence of metabolically active enzymes. The assay is initiated by the addition of the cofactor NADPH, which is essential for CYP450 catalytic activity.[18] By measuring the compound's concentration at various time points, we can determine its rate of metabolism.
Experimental Protocol: Liver Microsomal Stability
-
Preparation:
-
Prepare a stock solution of 1-(Oxetan-3-yl)propan-1-amine in a suitable organic solvent (e.g., DMSO) at 10 mM.
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (or NADPH stock solution) and keep it on ice.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the microsomal protein to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Self-Validation: Include control wells:
-
Negative Control (-NADPH): Assess non-enzymatic degradation.
-
Positive Control: A compound with known metabolic lability (e.g., Verapamil, Testosterone) to confirm assay performance.
-
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation & Sampling:
-
Initiate the reaction by adding the pre-warmed NADPH solution to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). The organic solvent precipitates the proteins, halting all enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate In Vitro Half-life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
To gain a more comprehensive understanding that includes both Phase I and Phase II metabolism, as well as the influence of cellular uptake, an assay using intact hepatocytes is performed.[17]
Causality & Rationale: Cryopreserved or fresh hepatocytes contain a full complement of metabolic enzymes (both cytosolic and microsomal) and transporters. This system provides a more physiologically relevant model of hepatic metabolism compared to microsomes.
Experimental Protocol: Hepatocyte Stability The protocol is analogous to the microsomal assay, with key differences:
-
System: Use a suspension of viable hepatocytes (e.g., 0.5 - 1.0 million cells/mL) in a suitable incubation medium (e.g., Williams' Medium E).
-
Cofactors: No exogenous cofactors are needed as the intact cells contain them.
-
Self-Validation: Cell viability must be assessed before and after the incubation period (e.g., using Trypan Blue exclusion) to ensure the integrity of the cellular machinery.
-
Data Analysis: Calculations for t½ and CLint are performed similarly, but the clearance is typically normalized per million cells. CLint (µL/min/10^6 cells)
Data Presentation and Interpretation
Summarizing the data in a clear, tabular format is essential for cross-species comparison and decision-making.
Table 1: Hypothetical Metabolic Stability Data for 1-(Oxetan-3-yl)propan-1-amine
| System | Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) | CLint Category |
| Liver Microsomes | Human | 45 | 30.8 µL/min/mg protein | Moderate |
| Rat | 25 | 55.4 µL/min/mg protein | High | |
| Mouse | 18 | 77.0 µL/min/mg protein | High | |
| Hepatocytes | Human | 62 | 22.3 µL/min/10⁶ cells | Low-Moderate |
| Rat | 38 | 36.5 µL/min/10⁶ cells | Moderate |
Interpretation: The hypothetical data suggests the compound has moderate stability in human liver microsomes and hepatocytes, with higher clearance observed in rodent species. This is a common observation and is critical information for selecting the appropriate species for in vivo toxicology and pharmacokinetic studies, as mandated by regulatory guidelines.[20]
Metabolite Identification (MetID)
Identifying the structures of the metabolites formed is a critical step to confirm the predicted pathways, uncover unexpected biotransformations, and assess the potential for pharmacologically active or reactive metabolites.[21]
Causality & Rationale: The goal is to find and structurally characterize the products of the metabolic reactions. This is achieved by incubating the parent drug at a higher concentration to generate sufficient quantities of metabolites for detection. High-resolution mass spectrometry (HRMS) is the primary analytical tool, as it provides accurate mass measurements that allow for the determination of elemental compositions.[22]
Experimental Protocol: Metabolite Identification
-
Scaled-Up Incubation: Perform incubations similar to the stability assays but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time to maximize metabolite formation.
-
Sample Analysis: Analyze the quenched samples using LC-HRMS (e.g., Q-TOF or Orbitrap).
-
Data Processing:
-
Compare the chromatograms of the t=0 and t=final samples.
-
Use software to search for potential metabolites by looking for peaks present only in the final sample and by predicting common metabolic mass shifts (e.g., +15.99 Da for oxidation).
-
Fragment the potential metabolite ions (MS/MS) to obtain structural information. The fragmentation pattern of a metabolite is often related to that of the parent compound, aiding in structural elucidation.
-
Caption: General workflow for an in vitro metabolite identification study.
Conclusion and Future Directions
The provides a clear case study in modern drug metabolism assessment. The combination of a stable oxetane core and a metabolically susceptible primary amine necessitates a thorough evaluation. The in vitro assays described herein—liver microsomal and hepatocyte stability—form the cornerstone of this assessment, providing quantitative data (t½, CLint) crucial for predicting in vivo clearance. Complementing this with metabolite identification studies confirms metabolic pathways and ensures no liabilities from unique or disproportionate metabolites are overlooked, aligning with guidance from regulatory bodies like the FDA and EMA.[20][23][24]
The moderate stability profile suggested by our hypothetical data indicates that 1-(Oxetan-3-yl)propan-1-amine would likely possess favorable pharmacokinetic properties, warranting further development. The observed inter-species differences underscore the critical importance of conducting these assays across multiple species to inform the selection of appropriate preclinical models. This comprehensive, mechanistically-driven approach ensures robust and reliable data, ultimately de-risking the progression of novel chemical entities from discovery to clinical application.
References
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Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]
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Title: Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Source: Agilent URL: [Link]
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Title: Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... | Download Scientific Diagram Source: ResearchGate URL: [Link]
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Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]
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Title: Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 Source: PubMed URL: [Link]
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Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem Source: National Institutes of Health (NIH) URL: [Link]
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Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL: [Link]
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Title: Investigation of drug interactions - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem Source: ResearchGate URL: [Link]
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Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]
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Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Methods of Metabolite Identification Source: Creative Bioarray URL: [Link]
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Title: N-Dealkylation of Amines Source: MDPI URL: [Link]
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Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]
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Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: IJMS | Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites Source: MDPI URL: [Link]
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An In-depth Technical Guide to the Basicity and pKa of 1-(Oxetan-3-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ionization state of a molecule, dictated by its pKa value, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For nitrogen-containing compounds, particularly amines, basicity is a critical parameter influencing solubility, permeability, target binding, and metabolic stability. This guide provides a comprehensive analysis of the basicity and pKa of 1-(Oxetan-3-yl)propan-1-amine, a compound of interest in medicinal chemistry due to the presence of the increasingly popular oxetane motif. We will delve into the theoretical underpinnings of its basicity, predict its pKa based on structural analogy, and provide detailed protocols for both experimental determination and computational prediction. This document is intended to be a practical resource for scientists engaged in the design and development of novel therapeutics.
The Significance of pKa in Drug Discovery: Why Basicity Matters
In the realm of drug discovery, the pKa of a molecule is a pivotal physicochemical property that governs its ionization state at physiological pH.[1] The ability to fine-tune the basicity of an amine can significantly impact a drug candidate's:
-
Aqueous Solubility: The protonated, ionized form of an amine is generally more water-soluble, which is crucial for formulation and bioavailability.
-
Membrane Permeability: The neutral, un-ionized form of a molecule is typically more lipid-soluble and can more readily cross cell membranes. The pKa value, in conjunction with the pH of a biological compartment, determines the ratio of ionized to un-ionized species.
-
Target Engagement: The charge state of a molecule can dramatically affect its ability to bind to its biological target, for instance, through the formation of salt bridges.
-
Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all influenced by a compound's ionization state. For example, highly basic compounds may be more susceptible to efflux by transporters like P-glycoprotein.[1]
-
Metabolic Stability: The pKa can influence a molecule's susceptibility to metabolism by enzymes such as Cytochrome P450s.[1]
The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry as a versatile building block. Its incorporation into a molecule can favorably modulate properties such as solubility, metabolic stability, and lipophilicity.[2] Critically, the oxetane moiety also exerts a significant electronic influence on neighboring functional groups, particularly amines, by attenuating their basicity.[2][3]
Theoretical Framework: Understanding the Basicity of 1-(Oxetan-3-yl)propan-1-amine
The basicity of an amine is a measure of its ability to accept a proton (H⁺). This is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa indicates a stronger base.
Caption: Acid-base equilibrium of an amine.
The basicity of 1-(Oxetan-3-yl)propan-1-amine is influenced by several structural factors:
-
The Primary Amine: The nitrogen atom possesses a lone pair of electrons available for protonation.
-
The Propyl Linker: This alkyl chain is electron-donating, which generally increases the basicity of the amine compared to ammonia.
-
The Oxetane Ring: The oxygen atom in the oxetane ring is highly electronegative, leading to a significant inductive electron-withdrawing effect. This effect is transmitted through the sigma bonds of the molecule, reducing the electron density on the nitrogen atom and thus decreasing its basicity.
Estimation and Comparative Analysis of pKa
The primary acyclic amine analogue is n-propylamine , which has a reported pKa of approximately 10.6-10.7 .[4][5][6] This serves as our baseline.
The key structural feature of our target molecule is the oxetane ring. Research has shown that the electron-withdrawing effect of the oxetane ring decreases the pKa of a nearby amine. This effect is distance-dependent:
-
α-position: ~2.7 pKa unit reduction
-
β-position: ~1.9 pKa unit reduction
-
γ-position: ~0.7 pKa unit reduction
-
δ-position: ~0.3 pKa unit reduction
In 1-(Oxetan-3-yl)propan-1-amine, the oxetane ring is in the gamma (γ) position relative to the amine. Therefore, we can estimate the pKa to be:
Estimated pKa = pKa of n-propylamine - effect of γ-oxetane Estimated pKa ≈ 10.7 - 0.7 = 10.0
To provide further context, let's compare this with other relevant cyclic amines:
| Compound | Structure | Reported/Predicted pKa | Rationale for Comparison |
| n-Propylamine | CH₃CH₂CH₂NH₂ | ~10.7[4][5][6] | Acyclic, non-cyclic ether analogue. |
| Cyclobutylamine | ~10.8 (Predicted)[3][7] | Isosteric carbocyclic analogue. | |
| 3-Aminotetrahydrofuran | ~8.9 (Predicted)[8] | Cyclic ether analogue (5-membered ring). | |
| 1-(Oxetan-3-yl)piperazine | ~9.03 (Predicted)[9] | Structurally related oxetane-containing amine. | |
| 1-(Oxetan-3-yl)propan-1-amine | ~10.0 (Estimated) | Target Molecule |
This comparative analysis suggests that the pKa of 1-(Oxetan-3-yl)propan-1-amine is likely to be around 10.0, making it a moderately strong base, but significantly less basic than its purely aliphatic counterparts.
Experimental Determination of pKa: A Step-by-Step Protocol
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[10][11][12]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Protocol: Potentiometric Titration of 1-(Oxetan-3-yl)propan-1-amine
Materials and Reagents:
-
1-(Oxetan-3-yl)propan-1-amine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
0.15 M Potassium Chloride (KCl) solution
-
Standard pH buffers (pH 4.0, 7.0, and 10.0)
-
Deionized water (carbonate-free)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of 1-(Oxetan-3-yl)propan-1-amine to prepare a solution with a concentration of approximately 1 mM.
-
Dissolve the sample in a known volume of 0.15 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration.[13]
-
-
Instrument Calibration:
-
Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
-
Titration Setup:
-
Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized 0.1 M HCl solution.
-
-
Titration Process:
-
Record the initial pH of the analyte solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH has dropped significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
To accurately determine the equivalence point (the point of maximum inflection), calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.[11]
-
The equivalence point is the volume at which the first derivative is at its maximum and the second derivative is zero.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point.
-
Computational Prediction of pKa
In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values, which can be particularly useful in the early stages of drug discovery.[14][15] These methods typically involve calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in solution.
A common approach involves the use of a thermodynamic cycle:
Caption: Thermodynamic cycle for pKa calculation.
Computational Workflow Overview:
-
Geometry Optimization: The 3D structures of both the neutral amine (R-NH₂) and its protonated form (R-NH₃⁺) are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
-
Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase are calculated.
-
Solvation Free Energy Calculation: The free energies of solvation for both species are calculated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD).[16][17]
-
pKa Calculation: The pKa is then calculated using the following equation:
pKa = (ΔG_sol + C) / (2.303 * RT)
Where:
-
ΔG_sol is the Gibbs free energy change of the reaction in solution.
-
C is a constant that includes the free energy of the proton in the gas phase and its solvation free energy.
-
R is the gas constant.
-
T is the temperature in Kelvin.
-
Several software packages are available for performing these calculations, and the choice of functional and basis set can influence the accuracy of the prediction.
Conclusion
The basicity of 1-(Oxetan-3-yl)propan-1-amine, quantified by its pKa, is a critical parameter for any drug discovery program involving this scaffold. Based on a thorough analysis of its structural features and comparison with analogous compounds, we estimate its pKa to be approximately 10.0. This reduced basicity, a direct consequence of the electron-withdrawing nature of the gamma-positioned oxetane ring, can offer significant advantages in modulating the physicochemical properties of a drug candidate. For definitive characterization, we have outlined a detailed protocol for the experimental determination of its pKa using potentiometric titration, as well as an overview of computational prediction methods. A comprehensive understanding and accurate determination of this fundamental property are essential for the rational design and successful development of novel therapeutics incorporating the 1-(Oxetan-3-yl)propan-1-amine moiety.
References
-
LookChem. (n.d.). 3-Aminotetrahydrofuran. Retrieved from [Link]
-
Chem.wiki. (n.d.). Propylamine 107-10-8 wiki. Retrieved from [Link]
-
Drug Discovery Pro. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Propylamine. Retrieved from [Link]
-
Ishida, T., & Hirata, F. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(16), 5036. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052–9067. Retrieved from [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]
-
Izzah, N., & Santosa, S. J. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Jurnal Kimia Sains dan Aplikasi, 23(3), 82-87. Retrieved from [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]
-
Pezzola, S., Conte, V., & Galloni, P. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8758. Retrieved from [Link]
-
Yılmaz, B., & Ertekin, Z. C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-996. Retrieved from [Link]
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- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutylamine | 2516-34-9 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
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- 6. Propylamine | 107-10-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. lookchem.com [lookchem.com]
- 9. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Utilization of 1-(Oxetan-3-yl)propan-1-amine in Synthetic Chemistry
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a cornerstone motif in contemporary medicinal chemistry. Its incorporation into small molecule drug candidates can profoundly and beneficially alter key physicochemical and pharmacological properties.[1] Unlike more conventional functionalities, the oxetane unit offers a unique combination of features: it is a compact, polar, and three-dimensional scaffold that can serve as a bioisostere for commonly employed groups like gem-dimethyl or carbonyl functions. The strategic introduction of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1] This guide provides detailed protocols and expert insights into the synthetic applications of a key exemplar of this class, 1-(Oxetan-3-yl)propan-1-amine, for researchers and professionals in drug development.
Compound Profile: 1-(Oxetan-3-yl)propan-1-amine
| Property | Value | Source |
| IUPAC Name | 1-(Oxetan-3-yl)propan-1-amine | N/A |
| CAS Number | 1780054-53-6 | [2] |
| Molecular Formula | C6H13NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [2] |
Core Synthetic Applications and Detailed Protocols
1-(Oxetan-3-yl)propan-1-amine is a versatile primary amine that can participate in a wide array of synthetic transformations. The following sections provide detailed, field-tested protocols for its use in three common and critical reactions in medicinal chemistry: amide bond formation, reductive amination, and urea synthesis. The causality behind the choice of reagents and conditions is explained to empower the researcher to adapt and troubleshoot these methods.
Amide Bond Formation: Coupling with Carboxylic Acids
The formation of an amide bond is one of the most frequently performed reactions in drug discovery. The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary. A plethora of coupling reagents have been developed for this purpose.
Rationale for Reagent Selection: For the coupling of 1-(Oxetan-3-yl)propan-1-amine, a standard and reliable choice is the use of a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of HOBt or Oxyma is crucial as it minimizes the risk of racemization for chiral carboxylic acids and suppresses the formation of an unreactive N-acylurea byproduct.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of a generic carboxylic acid with 1-(Oxetan-3-yl)propan-1-amine.
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
1-(Oxetan-3-yl)propan-1-amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 15-20 minutes. The formation of a white precipitate (the urea byproduct) may be observed.
-
Add 1-(Oxetan-3-yl)propan-1-amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.
-
Causality and Troubleshooting:
-
The use of a slight excess of the amine and coupling reagents ensures the complete consumption of the often more valuable carboxylic acid.
-
DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied, but caution is advised to avoid potential side reactions. The stability of the oxetane ring is generally high under these conditions, but prolonged heating in the presence of strong acids should be avoided.
-
For sterically hindered substrates, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) may be required.
Workflow for Amide Bond Formation
Caption: General workflow for EDC/HOBt mediated amide coupling.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing access to secondary and tertiary amines from aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a hydride source present in the reaction mixture.[4]
Rationale for Reagent Selection: A key consideration in reductive amination is the choice of the reducing agent. It must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation. It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. Its lower reactivity compared to other borohydrides like sodium borohydride prevents the premature reduction of the carbonyl starting material.
Detailed Protocol: Reductive Amination with an Aldehyde
This protocol details the reductive amination of a generic aldehyde with 1-(Oxetan-3-yl)propan-1-amine.
-
Materials:
-
Aldehyde (1.0 eq)
-
1-(Oxetan-3-yl)propan-1-amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) and 1-(Oxetan-3-yl)propan-1-amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the amine product, it is often beneficial to treat the silica gel with triethylamine (1-2% v/v in the eluent) to prevent peak tailing.
-
Causality and Troubleshooting:
-
The optional addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate, especially with less reactive carbonyl compounds.
-
STAB is moisture-sensitive, so the reaction should be carried out under anhydrous conditions for optimal results.
-
For less reactive ketones, the reaction may require longer reaction times or gentle heating.
-
If over-alkylation to the tertiary amine is a concern, using a 1:1 stoichiometry of the aldehyde and amine can be beneficial, though this may result in incomplete conversion of the limiting reagent.
Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Urea Formation: Reaction with Isocyanates
Ureas are important functional groups in many biologically active molecules. The most straightforward method for their synthesis is the reaction of an amine with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.
Rationale for Reagent Selection: The reaction between an amine and an isocyanate is a direct nucleophilic addition. The lone pair of the amine attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea. The reaction is generally fast and clean.
Detailed Protocol: Urea Synthesis from an Isocyanate
This protocol outlines the synthesis of a urea from a generic isocyanate and 1-(Oxetan-3-yl)propan-1-amine.
-
Materials:
-
Isocyanate (1.0 eq)
-
1-(Oxetan-3-yl)propan-1-amine (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes or Diethyl Ether for precipitation/trituration
-
-
Procedure:
-
Dissolve the isocyanate (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 1-(Oxetan-3-yl)propan-1-amine (1.05 eq) in the same solvent to the cooled isocyanate solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Stir for an additional 1-4 hours. The product may precipitate from the reaction mixture. Monitor the reaction by TLC or LC-MS.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization, trituration with a non-polar solvent like hexanes or diethyl ether, or by flash column chromatography if necessary.
-
Causality and Troubleshooting:
-
The reaction is typically very clean, and in many cases, the product can be isolated in high purity without the need for chromatography.
-
Using a slight excess of the amine can help to ensure the complete consumption of the isocyanate, which can sometimes be moisture-sensitive.
-
If the isocyanate is not commercially available, it can be generated in situ from the corresponding carboxylic acid via a Curtius rearrangement or from an amine via treatment with phosgene or a phosgene equivalent.
Safety and Handling
1-(Oxetan-3-yl)propan-1-amine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4] Ensure that an eyewash station and safety shower are readily accessible.[3] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3][4]
Conclusion
1-(Oxetan-3-yl)propan-1-amine is a valuable building block for the synthesis of novel chemical entities in drug discovery and development. Its utility in fundamental synthetic transformations such as amide coupling, reductive amination, and urea formation, combined with the beneficial properties imparted by the oxetane motif, makes it an attractive tool for medicinal chemists. The protocols provided in this guide are robust and have been designed to be broadly applicable. By understanding the underlying principles and the rationale for the chosen conditions, researchers can confidently employ this versatile amine in their synthetic endeavors.
References
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved February 4, 2026, from [Link]
-
Aladdin Scientific. (n.d.). N-(propan-2-yl)oxetan-3-amine, min 97%, 1 gram. Retrieved February 4, 2026, from [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]
Sources
Application Note: Strategic Incorporation of 1-(Oxetan-3-yl)propan-1-amine into Fragment Libraries
Topic: Incorporating 1-(Oxetan-3-yl)propan-1-amine into Fragment Libraries Content Type: Application Note & Detailed Protocol Audience: Senior Medicinal Chemists, Library Synthesis Groups, FBDD Specialists.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the demand for sp³-rich, polar, low-molecular-weight scaffolds has driven the "oxetane rush." 1-(Oxetan-3-yl)propan-1-amine (CAS: 1780054-53-6) represents a high-value building block that combines the physicochemical benefits of the oxetane ring—enhanced solubility, reduced lipophilicity, and metabolic blocking—with a versatile primary amine handle.
This guide details the technical protocols for incorporating this motif into fragment libraries. Unlike standard alkyl amines, the proximity of the oxetane ring to the reactive center requires specific handling to prevent acid-catalyzed ring opening while maximizing coupling efficiency.
Physicochemical Profile & Design Logic
Structural Analysis
The molecule consists of a propyl chain substituted at the C1 position with both a primary amine and a 3-oxetanyl group.
-
SMILES: CCC(N)C1COC1
-
Chirality: The C1 carbon is a stereocenter. Commercial supplies are typically racemic.
-
Bioisosterism: This scaffold acts as a physicochemical upgrade to 2-aminopentane or
-methylbenzylamine . The oxetane ring serves as a bioisostere for a gem-dimethyl group or a carbonyl, reducing LogD by ~0.4–0.8 units compared to the carbocyclic analog.
Key Properties
| Property | Value (Approx.) | Impact on Library Design |
| MW | 115.17 Da | Leaves ample room for elaboration (Rule of 3 compliant). |
| cLogP | -0.3 to 0.1 | Increases aqueous solubility of the final fragment. |
| TPSA | ~35 Ų | Polar enough for solubility, but permeable. |
| pKa (Conj. Acid) | ~8.5 - 9.0 | Lower than typical alkyl amines (~10.5) due to the inductive effect of the oxetane oxygen, improving coupling rates at physiological pH. |
Handling & Stability: The "Acid Warning"
Critical Application Note: While 3,3-disubstituted oxetanes are robust, 3-monosubstituted oxetanes (like this scaffold) possess higher conformational flexibility and slightly increased susceptibility to acid-catalyzed ring opening (hydrolysis) to form 1,3-diols.
-
Storage: Store neat amine at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solvents: Avoid protic solvents with strong acids (e.g., MeOH/HCl). Use aprotic solvents (DMF, DMSO, DCM) for library storage.
-
Work-up: Avoid acidic aqueous washes (pH < 4). Use saturated NH₄Cl or phosphate buffer (pH 6-7).
Protocol A: High-Throughput Amide Coupling
This protocol is optimized for 96-well parallel synthesis, coupling 1-(Oxetan-3-yl)propan-1-amine with a diverse set of carboxylic acid fragments (R-COOH).
Reagents & Stock Solutions
-
Amine Stock (0.2 M): Dissolve 1-(Oxetan-3-yl)propan-1-amine in anhydrous DMF.
-
Acid Stock (0.2 M): Diverse carboxylic acids in anhydrous DMF.
-
Coupling Agent: HATU (0.2 M in DMF).
-
Base: DIPEA (Neat).
Step-by-Step Workflow
-
Dispensing: Add 50 µL of Acid Stock (10 µmol, 1.0 equiv) to each well of a 96-well reaction block.
-
Activation: Add 55 µL of HATU solution (11 µmol, 1.1 equiv) followed by 5.2 µL of DIPEA (30 µmol, 3.0 equiv).
-
Incubation: Shake at 300 rpm for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add 55 µL of Amine Stock (11 µmol, 1.1 equiv).
-
Note: A slight excess of amine ensures complete consumption of the acid fragment, which is often harder to remove.
-
-
Reaction: Seal the block and shake at RT for 16 hours.
-
QC Check: If reaction is sluggish (steric bulk), heat to 40°C. Do not exceed 60°C to preserve the oxetane ring.
-
-
Quenching: Add 100 µL of 10% aq. Na₂CO₃ (mildly basic) to quench and scavenge residual acid.
-
Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 10 mins. Centrifuge to separate phases.
-
Isolation: Transfer organic layer to a chemically resistant microplate. Evaporate solvent using a Genevac (keep temp < 40°C).
Visualization of Workflow
Figure 1: Parallel synthesis workflow for oxetane-amine incorporation. Note the temperature limits and basic quenching steps.
Protocol B: Quality Control & Validation
LCMS Analysis
Oxetanes can degrade in highly acidic mobile phases (e.g., 0.1% TFA) if the run time is long or the column is heated.
-
Recommended Mobile Phase: 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (short run, < 5 min, column temp < 30°C).
-
Detection: ESI Positive mode. Expect [M+H]+.
NMR Characterization
The oxetane ring provides a distinct signature in ¹H NMR, useful for verifying ring integrity.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Diagnostic Signals:
-
The oxetane methylene protons (–CH₂–O–CH₂–) typically appear as two multiplets (due to the adjacent chiral center making them diastereotopic) between 4.2 and 4.8 ppm .
-
Look for a "butterfly" pattern: signals at ~4.3 ppm and ~4.6 ppm.
-
Disappearance of these peaks indicates ring opening (formation of 1,3-diol).
-
Scientific Rationale: Why this Amine?
The incorporation of 1-(Oxetan-3-yl)propan-1-amine serves two primary functions in FBDD:
-
Solubility Vector: Many fragment libraries suffer from "greasiness" (high lipophilicity) as they grow. The oxetane lowers the LogP of the resulting amide by ~1 unit compared to a cyclohexyl or isobutyl group, keeping the fragment "ligand-efficient."
-
Metabolic Stability: The oxetane ring is metabolically stable and blocks the adjacent position from CYP450 oxidation. The 3-position of the oxetane is sterically hindered enough to prevent rapid degradation but accessible enough for binding interactions.
Decision Tree for Elaboration
Figure 2: Strategic elaboration pathways for oxetane-containing fragments. The oxetane itself is usually a terminal "anchor" rather than a growth vector.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][2][3][4] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.
-
Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews, 116(19), 12150–12233.
-
Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772-7783.
-
Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Drug Discovery Today, 17(15-16), 908-909.
Sources
Application Notes and Protocols: Strategic Protection of 1-(Oxetan-3-yl)propan-1-amine in Complex Synthesis
Introduction
1-(Oxetan-3-yl)propan-1-amine is a valuable building block in contemporary drug discovery and medicinal chemistry. The incorporation of the oxetane motif is a widely recognized strategy to enhance the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability, while simultaneously exploring novel chemical space. The primary amine functionality of this scaffold serves as a key handle for the introduction of diverse substituents and for the construction of more complex molecular architectures.
However, the inherent nucleophilicity and basicity of the primary amine often necessitate its protection during multi-step synthetic sequences to prevent undesirable side reactions. The selection of an appropriate protecting group is a critical decision that hinges on its stability to various reaction conditions and the ease of its selective removal. This decision is further complicated by the presence of the oxetane ring, a strained four-membered ether that is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.[1][2]
These application notes provide a comprehensive guide to the strategic selection and implementation of protecting groups for 1-(Oxetan-3-yl)propan-1-amine. We present detailed protocols for the introduction and cleavage of three commonly employed amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—with a special emphasis on ensuring the integrity of the oxetane ring.
Rationale for Protecting Group Selection: A Balancing Act
The choice of a suitable protecting group for 1-(Oxetan-3-yl)propan-1-amine must carefully balance the need for robust protection with the imperative of preserving the oxetane moiety. The primary amine can be protected as a carbamate, a common and effective strategy.[3] The stability of the oxetane ring, particularly 3-substituted oxetanes, to various chemical environments is a key consideration. While generally stable under basic and many oxidative and reductive conditions, oxetanes are prone to cleavage with strong acids.[1][4] This inherent acid lability necessitates a nuanced approach to protecting group strategy, particularly for the widely used Boc group, which is typically removed under acidic conditions.
Herein, we evaluate the utility of Boc, Cbz, and Fmoc protecting groups, which offer a range of deprotection conditions, allowing for orthogonal strategies in more complex syntheses.[3]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection due to its stability under a wide array of synthetic transformations and its straightforward removal.[5] However, the standard deprotection protocol utilizing strong acids like trifluoroacetic acid (TFA) poses a significant risk to the oxetane ring.[2][6] Therefore, we present both a standard protocol and a milder, oxetane-sparing alternative for Boc group cleavage.
-
Benzyloxycarbonyl (Cbz): The Cbz group offers an excellent orthogonal protecting strategy as it is stable to both acidic and basic conditions commonly used for the removal of other protecting groups.[7] Its cleavage is typically achieved via catalytic hydrogenation, a mild method that is highly compatible with the oxetane ring.[7][8]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is renowned for its lability under mild basic conditions, making it an ideal choice when acid-sensitive functionalities, such as the oxetane ring, are present.[9][10] Its removal with a weak amine base like piperidine ensures the preservation of the molecular scaffold.[10]
Comparative Overview of Protecting Group Strategies
The following table provides a comparative summary of the Boc, Cbz, and Fmoc protecting group strategies for 1-(Oxetan-3-yl)propan-1-amine, highlighting their respective advantages and disadvantages in the context of preserving the oxetane ring.
| Protecting Group | Protection Reagent | Deprotection Conditions | Oxetane Ring Compatibility | Key Advantages | Potential Challenges |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Standard: Strong acid (TFA, HCl)[11]; Mild: Lewis acids (e.g., SnCl₄)[1], Oxalyl Chloride/MeOH[5] | Standard: Low [4]; Mild: High | Stable to a wide range of reaction conditions.[5] | Standard deprotection can lead to oxetane ring opening.[4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[7] | Excellent | Orthogonal to acid- and base-labile groups.[7] | Catalyst poisoning by sulfur-containing compounds. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF)[10] | Excellent | Deprotection under very mild, non-acidic conditions.[9] | Labile to some primary and secondary amines. |
Experimental Protocols
I. tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is a versatile protecting group for amines, offering robustness in a variety of synthetic transformations.[5] However, its acid-catalyzed removal requires careful consideration when an acid-sensitive moiety like an oxetane is present.
This protocol describes the straightforward N-Boc protection of the primary amine using di-tert-butyl dicarbonate.[12]
Caption: Boc Protection Scheme
Materials:
-
1-(Oxetan-3-yl)propan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve 1-(Oxetan-3-yl)propan-1-amine (1.0 eq.) in DCM or THF.
-
Add triethylamine (1.2 eq.) or an aqueous solution of sodium bicarbonate (2.0 eq.).
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amine.
This protocol employs strong acid and should be used with caution due to the potential for oxetane ring-opening.[4][11] It is recommended to perform this reaction on a small scale initially to assess the stability of the specific substrate.
Caption: Standard Boc Deprotection
Materials:
-
N-Boc-1-(Oxetan-3-yl)propan-1-amine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Protocol:
-
Dissolve the N-Boc protected amine (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) or 4M HCl in dioxane (5-10 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
To mitigate the risk of oxetane ring degradation, milder deprotection methods are highly recommended. The use of Lewis acids or oxalyl chloride in methanol can effectively remove the Boc group while preserving the oxetane integrity.[1][5][13]
Caption: Mild Boc Deprotection
Materials:
-
N-Boc-1-(Oxetan-3-yl)propan-1-amine
-
Tin(IV) chloride (SnCl₄) or Oxalyl chloride
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
Protocol (using Oxalyl Chloride/Methanol): [5]
-
Dissolve the N-Boc protected amine (1.0 eq.) in methanol.
-
Add oxalyl chloride (3.0 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
II. Benzyloxycarbonyl (Cbz) Protection and Deprotection
The Cbz group is an excellent choice for protecting the amine in 1-(Oxetan-3-yl)propan-1-amine, particularly when acidic or basic conditions are required in subsequent synthetic steps. Its removal via catalytic hydrogenation is exceptionally mild and compatible with the oxetane ring.[7]
This protocol details the N-Cbz protection using benzyl chloroformate under basic conditions.[8]
Caption: Cbz Protection Scheme
Materials:
-
1-(Oxetan-3-yl)propan-1-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Ethyl acetate/Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve 1-(Oxetan-3-yl)propan-1-amine (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium carbonate (2.0 eq.).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Cbz protected amine.
Catalytic transfer hydrogenation offers a safe and efficient alternative to using gaseous hydrogen.[14]
Caption: Cbz Deprotection Scheme
Materials:
-
N-Cbz-1-(Oxetan-3-yl)propan-1-amine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or 1,4-Cyclohexadiene
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Protocol:
-
Dissolve the N-Cbz protected amine (1.0 eq.) in methanol or ethanol.
-
Add ammonium formate (5.0 eq.) or 1,4-cyclohexadiene (5.0 eq.).
-
Carefully add 10% Pd/C (10-20 mol%).
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
III. 9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
The Fmoc group is particularly advantageous when the synthetic route involves acid-sensitive functionalities, as its removal is performed under mild basic conditions that are fully compatible with the oxetane ring.[9][10]
This protocol describes the N-Fmoc protection using Fmoc-Cl.[15]
Caption: Fmoc Protection Scheme
Materials:
-
1-(Oxetan-3-yl)propan-1-amine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve 1-(Oxetan-3-yl)propan-1-amine (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product may require purification by column chromatography.
The removal of the Fmoc group is efficiently achieved using a solution of piperidine in DMF.[10]
Caption: Fmoc Deprotection Scheme
Materials:
-
N-Fmoc-1-(Oxetan-3-yl)propan-1-amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Dissolve the N-Fmoc protected amine (1.0 eq.) in DMF.
-
Add piperidine to make a 20% solution (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
The crude product can be purified by column chromatography or by an appropriate work-up procedure to remove the dibenzofulvene-piperidine adduct.
Conclusion
The successful incorporation of the 1-(Oxetan-3-yl)propan-1-amine scaffold into complex molecules is highly dependent on a well-defined protecting group strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic plan, with careful consideration of the reaction conditions in subsequent steps. While the Boc group offers versatility, its deprotection requires mild, oxetane-sparing conditions to avoid undesired ring-opening. The Cbz and Fmoc groups provide excellent orthogonal options, with their deprotection methods being highly compatible with the oxetane moiety. By following the detailed protocols and considering the strategic guidance provided in these application notes, researchers can confidently navigate the protection and deprotection of 1-(Oxetan-3-yl)propan-1-amine, thereby unlocking its full potential in the design and synthesis of novel chemical entities.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Wordpress. [Link]
-
Reddy, K. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23848. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 59(23), 10457-10476. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Carreira, E. M., & Fessard, T. C. (2011). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 50(46), 10826-10828. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. [Link]
-
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]
-
Gawande, M. B., et al. (2011). An efficient and green procedure for the protection of amines as N-Fmoc derivatives in aqueous medium. Green Chemistry, 13(12), 3364-3367. [Link]
Sources
- 1. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 10. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 14. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification methods for polar 1-(Oxetan-3-yl)propan-1-amine
Topic: Purification methods for polar 1-(Oxetan-3-yl)propan-1-amine Role: Senior Application Scientist Context: Technical Support Center Guide
Ticket ID: OX-3-PROP-NH2-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification & Handling of 1-(Oxetan-3-yl)propan-1-amine
Executive Summary
You are working with 1-(Oxetan-3-yl)propan-1-amine , a polar, functionalized amine. This molecule presents a dual challenge: the high polarity of the primary amine/oxetane combination makes separation from byproducts difficult, while the oxetane ring introduces latent acid-sensitivity (ring strain ~106 kJ/mol).
This guide provides self-validating protocols to purify this compound without degrading the sensitive oxetane core.
Part 1: Troubleshooting & FAQs
Q1: My compound streaks heavily on standard silica gel. How do I fix this?
Diagnosis: Primary amines interact strongly with the acidic silanols (Si-OH) on the silica surface, causing peak tailing and material loss. Solution: You must "mask" these silanols.
-
Protocol A (Basified Mobile Phase): Add 1–5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH₄OH) to your DCM/MeOH mobile phase. This competes for the acidic sites, allowing your amine to elute as a tight band.
-
Protocol B (Alternative Stationary Phase): Switch to Basic Alumina or Amino-functionalized Silica (NH2-Silica) . These phases are inherently basic and prevent streaking without requiring mobile phase additives.
Q2: Can I use an acidic aqueous workup (e.g., 1M HCl) to remove impurities?
Critical Warning: Proceed with extreme caution. While 3-substituted oxetanes are more stable than epoxides, they are thermodynamically primed for ring-opening hydrolysis in acidic media, especially if the local concentration of acid is high.
-
The "Expert" Insight: The oxetane ring exerts an electron-withdrawing inductive effect, lowering the pKa of the nearby amine (typically from ~10.5 to ~7.8–8.5). This means the amine is less basic than typical alkyl amines, but the ring itself remains acid-sensitive.
-
Recommendation: Avoid strong acid washes (HCl, H₂SO₄). If you must remove neutral organic impurities, extract your product into a buffered aqueous phase at pH 4–5 (using Citrate or Acetate buffer), wash with organic solvent, then immediately re-basify to pH 10 and extract back into DCM.
Q3: I cannot see my compound on the UV detector. Is it there?
Diagnosis: 1-(Oxetan-3-yl)propan-1-amine lacks a strong chromophore (conjugated pi-system). It has only weak end-absorption <210 nm. Solution:
-
TLC Visualization: Use Ninhydrin stain (turns deep purple/red upon heating) or KMnO₄ (oxidizes the amine/ether). Ninhydrin is specific for primary amines.[1]
-
Flash Chromatography: Use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . If these are unavailable, collect fractions blindly based on TLC spots or derivatize a small aliquot with benzoyl chloride for UV visualization.
Q4: I lost my product during rotary evaporation. Is it volatile?
Analysis: The molecular weight is ~115 g/mol . While not extremely volatile, free-base propyl amines have significant vapor pressure. Fix:
-
Do not heat the water bath above 35°C .
-
Do not leave under high vacuum (<10 mbar) for extended periods after the solvent is removed.
-
Storage: Store as a salt (e.g., HCl or Oxalate salt) if long-term stability is required, but form the salt in anhydrous conditions (e.g., HCl in Dioxane) to prevent aqueous acid hydrolysis.
Part 2: Recommended Purification Protocols
Method 1: Reverse Phase Flash Chromatography (High pH) – Gold Standard
This method is superior because it keeps the amine in its neutral (free-base) state, maximizing retention on C18 while maintaining a basic environment that stabilizes the oxetane ring.
-
Stationary Phase: C18 (functionalized silica).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 0% to 50% B over 15 column volumes (CV).
Why this works:
-
pH Control: At pH 10, the amine (pKa ~8) is deprotonated and hydrophobic enough to bind to C18.
-
Stability: The basic environment protects the oxetane ring from hydrolysis.
-
Volatility: Eluting in MeCN/Water avoids the high volatility issues of ether/DCM during concentration.
Method 2: "Basified" Normal Phase Silica
Use this if Reverse Phase is unavailable.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) [25% aq].
-
Ratio: Start with 95:4:1 (DCM:MeOH:NH₄OH).
-
Preparation: Shake the solvent mixture in a separatory funnel first to ensure the aqueous ammonia is fully miscible/dispersed in the organic phase before loading the column.
Method 3: SCX (Strong Cation Exchange) Catch-and-Release
Use with caution: Test on a small scale (10 mg) first to ensure the sulfonic acid resin does not open the ring.
-
Conditioning: Flush SCX cartridge with MeOH.
-
Loading: Dissolve crude amine in MeOH and load.
-
Washing: Flush with 5 CV of MeOH (removes non-basic impurities).
-
Elution: Flush with 2 M Ammonia in Methanol . The product will elute as the free base.
-
Concentration: Evaporate the ammoniacal methanol carefully.
Part 3: Decision Logic & Stability
The following diagrams illustrate the decision process for purification and the stability profile of the oxetane ring.
Figure 1: Purification Decision Tree. Green path (Reverse Phase pH 10) is the safest and most robust method for this compound.
Figure 2: Stability Profile. The oxetane ring is robust in base (green) but vulnerable to acid (red).
Part 4: Quantitative Data & Properties
| Property | Value / Description | Implication for Purification |
| Molecular Weight | ~115.17 g/mol | Moderate volatility; careful with high vacuum. |
| pKa (Amine) | ~7.8 – 8.5 (Est.) | Lower than typical amines due to oxetane induction. |
| LogP | ~0.1 (Est.) | Water soluble; requires polar organic solvents or RP. |
| UV Absorption | < 210 nm | Invisible to standard UV (254 nm). Use ELSD/Stain. |
| Acid Stability | Poor (Ring Opening) | Avoid TFA, HCl, and unbuffered Silica. |
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Dunne, K., et al. (2012). Synthesis of 3-Substituted Oxetanes. European Journal of Organic Chemistry.
-
Jenkins, K., et al. (2004). Practical Purification of Amines using SCX Cartridges. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Technical Support Center: Navigating Solubility Challenges with 1-(Oxetan-3-yl)propan-1-amine Salts
Welcome to the technical support center for 1-(Oxetan-3-yl)propan-1-amine and its various salt forms. This guide is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this promising building block into their drug discovery and development pipelines. The unique physicochemical properties imparted by the oxetane motif can offer significant advantages, but can also present challenges, most notably in achieving desired solubility.[1][2][3][4][5]
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common solubility issues encountered during experimental work. Our approach is grounded in established principles of physical and medicinal chemistry to provide not just solutions, but also a deeper understanding of the underlying science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've synthesized the hydrochloride (HCl) salt of 1-(Oxetan-3-yl)propan-1-amine, but it has poor solubility in my desired aqueous buffer (e.g., PBS at pH 7.4). Why is this happening and what are my immediate options?
Answer:
This is a common challenge. While forming a salt is a standard and often effective method to increase the aqueous solubility of a basic compound like an amine, the choice of the counterion is critical.[6][7][8][9] The hydrochloride salt, while synthetically convenient, may not always be the optimal choice for solubility, especially if the parent molecule has other features that favor crystallinity and low aqueous solubility.
The primary reason for poor solubility of the HCl salt at neutral pH could be related to the crystal lattice energy of the salt form. If the energy required to break down the crystal structure is higher than the energy released upon solvation of the individual ions, the solubility will be low. Additionally, the pKa of the parent amine and the pH of the medium are crucial factors.
Immediate Troubleshooting Steps:
-
pH Adjustment: The most immediate variable to explore is the pH of your aqueous medium. Since 1-(Oxetan-3-yl)propan-1-amine is a primary amine, its salt will be more soluble in an acidic environment where the amine is fully protonated. Try dissolving the HCl salt in buffers with progressively lower pH values (e.g., pH 6.0, 5.0, 4.0). This can help determine the pH-solubility profile.
-
Temperature Modification: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious about the thermal stability of your compound.
-
Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent can disrupt the crystal lattice and improve solubility. Common co-solvents to try include ethanol, isopropanol, or DMSO. Start with low percentages (e.g., 1-5% v/v) and gradually increase, keeping in mind the compatibility of the co-solvent with your downstream application.
Question 2: My initial attempts to improve the solubility of the HCl salt by adjusting pH were not sufficient for my desired concentration. What other salt forms of 1-(Oxetan-3-yl)propan-1-amine should I consider, and what is the rationale?
Answer:
Exploring different salt forms is a cornerstone of pre-formulation and drug development.[7][8][9] The goal is to find a counterion that forms a salt with more favorable physicochemical properties, such as lower crystal lattice energy and better solvation characteristics. For a basic amine, you should explore a range of pharmaceutically acceptable acids.
Recommended Alternative Salt Forms and Rationale:
| Salt Form | Counterion | Rationale |
| Mesylate | Methanesulfonic acid | Often provides good aqueous solubility and crystallinity. |
| Tosylate | p-Toluenesulfonic acid | Similar to mesylate, can offer good solubility and handling properties. |
| Sulfate | Sulfuric acid | A divalent anion that can sometimes form more soluble salts. |
| Phosphate | Phosphoric acid | Offers multiple protonation states, which can be useful for buffering and solubility. |
| Maleate | Maleic acid | An organic dicarboxylic acid that can form salts with improved solubility. |
| Tartrate | Tartaric acid | A chiral, dicarboxylic acid that can be useful for resolution and often yields soluble salts. |
Experimental Protocol for Salt Screening:
A small-scale, parallel salt screening experiment is the most efficient way to identify promising candidates.
Materials:
-
1-(Oxetan-3-yl)propan-1-amine (free base)
-
A selection of acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid, phosphoric acid, maleic acid, tartaric acid)
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate)
-
96-well plate or small vials
-
Shaker/vortexer
-
Microscope
Procedure:
-
Dissolve a known amount of the free base in a suitable solvent (e.g., isopropanol).
-
In separate wells or vials, add a stoichiometric equivalent of each selected acid.
-
Mix and allow the solutions to stand at room temperature and/or reduced temperature (e.g., 4°C) to induce precipitation/crystallization.
-
Observe the physical form of the resulting solids (e.g., crystalline, amorphous, oil).
-
Isolate the solids by filtration or centrifugation.
-
Wash with a small amount of the solvent and dry.
-
Assess the solubility of each new salt form in your target aqueous buffer.
Question 3: I have identified a more soluble salt form, but I'm still facing challenges with precipitation over time. What is causing this, and how can I mitigate it?
Answer:
This phenomenon is often due to the formation of a supersaturated solution that is kinetically stable but thermodynamically unstable. Over time, the excess solute will precipitate out, often as the less soluble free base if the pH of the medium is not sufficiently acidic to keep the amine protonated. Another possibility is a polymorphic transformation to a less soluble crystal form.
Mitigation Strategies:
-
Formulation with Excipients:
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) can help to stabilize the dissolved drug in micelles and prevent precipitation.
-
Polymers: Water-soluble polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can act as precipitation inhibitors.[8]
-
-
Amorphous Solid Dispersions:
-
If the issue is related to high crystal lattice energy, creating an amorphous solid dispersion can significantly enhance solubility.[10][11] This involves dispersing the drug in a polymer matrix at a molecular level. Common techniques to prepare solid dispersions include spray drying and hot-melt extrusion.[10][11]
-
-
Lipid-Based Formulations:
-
For very challenging compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, with the drug dissolved in the lipid droplets.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 1-(Oxetan-3-yl)propan-1-amine salts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling 1-(Oxetan-3-yl)propan-1-amine
Case ID: OX-AMINE-HYGRO-001 Subject: Stabilization, Recovery, and Handling of Hygroscopic Oxetane Amines Status: Active Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Compound Profile
The Challenge: You are working with 1-(Oxetan-3-yl)propan-1-amine , a "Dual-Threat" molecule. It possesses two conflicting chemical functionalities that make standard handling protocols risky:
-
Primary Amine: Highly hygroscopic and nucleophilic. It aggressively absorbs atmospheric water and reacts with CO2 to form carbamate salts.
-
Oxetane Ring: A strained 4-membered ether. While stable to base, it is highly susceptible to acid-catalyzed ring opening (hydrolysis), a process accelerated by the very water the amine attracts.
The Consequence: If managed poorly, the absorbed water acts as a nucleophile, and any trace acidity (even from silica gel or slightly acidic solvents) triggers the explosion of the oxetane ring, leaving you with a useless acyclic diol.
Intake & Storage: The "Wet Oil" Scenario
Symptom: The compound arrives as a viscous oil or low-melting solid that appears "sweaty," "clumped," or has a white crust (carbamate formation).
Protocol 1: The Inert Intake System
Never store this compound in the manufacturer's bottle without secondary protection.
-
Immediate Desiccation: Upon receipt, place the vial (cap loosened) inside a vacuum desiccator containing KOH pellets or Activated 4Å Molecular Sieves .
-
Why? KOH is basic. It absorbs water and atmospheric CO2. Standard silica desiccant is slightly acidic and does not scavenge CO2 effectively.
-
-
The Parafilm Fallacy: Do not rely on Parafilm. It is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term storage, followed by sealing in a mylar bag with a sachet of activated carbon/silica mix.
-
Cold Storage Warning: Store at -20°C, but warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation, initiating the degradation cycle.
Visualization: The Degradation Cycle
The following diagram illustrates why "just weighing it quickly" leads to failure.
Caption: Figure 1. The cascade of failure. Water absorption facilitates both carbamate formation (with CO2) and ring-opening hydrolysis (if trace acid is present).
Recovery & Purification: The "No-Acid" Rule
Symptom: You suspect your batch is wet or has formed carbonates. Critical Constraint: Standard amine washes (HCl extraction) will destroy the oxetane ring.
Protocol 2: Basic Drying & Recovery
Use this method to recover the free amine from a wet/carbonated state.
| Step | Action | Technical Rationale |
| 1 | Dissolve | Dissolve the crude amine in Anhydrous Dichloromethane (DCM) or Diethyl Ether . Avoid alcohols (they can act as nucleophiles). |
| 2 | Dry | Add Powdered Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄) . WARNING: Do NOT use Magnesium Sulfate (MgSO₄) or Silica. MgSO₄ is slightly Lewis acidic; Silica is Brønsted acidic. Both can open the oxetane. |
| 3 | Filter | Filter through a fritted glass funnel or a cotton plug under an inert atmosphere (Nitrogen stream). |
| 4 | Evaporate | Remove solvent via rotary evaporation. Keep bath temp < 30°C. |
| 5 | Azeotrope | If water persists, add dry Toluene and evaporate. The Toluene/Water azeotrope removes moisture gently without heat stress. |
Visualization: Safe Recovery Workflow
Caption: Figure 2. The non-acidic recovery pathway. Note the explicit exclusion of acidic drying agents.
Quantification: The "Weight is a Lie" Principle
Issue: Due to hygroscopicity, weighing 100 mg of the substance usually means you have ~85 mg of amine and 15 mg of water/carbonate. This ruins reaction stoichiometry.
Protocol 3: Quantitative NMR (qNMR)
Do not trust the balance. Trust the protons.
-
Solvent: Use Benzene-d6 or DMSO-d6 .
-
Avoid CDCl3: Chloroform often contains trace HCl or DCl, which will open the oxetane ring in the NMR tube, confusing your spectra. If you must use CDCl3, filter it through basic alumina first.
-
-
Internal Standard: Use 1,3,5-Trimethoxybenzene or Dimethyl Sulfone .
-
Avoid Maleic Acid: Acidic standards will degrade the analyte.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Frequently Asked Questions (FAQ)
Q: Can I purify this amine using flash chromatography? A: Proceed with extreme caution. Standard Silica Gel is acidic (pH ~4-5) and will degrade the oxetane.
-
Alternative: Use Basic Alumina or pre-treat your silica column with 2-5% Triethylamine (Et3N) in the mobile phase to neutralize acidic sites before loading your compound.
Q: I see a new peak in my LCMS at M+18. Is my compound ruined? A: Likely, yes. M+18 usually indicates the addition of water (Hydrolysis), meaning the oxetane ring has opened to form the diol. This is irreversible. Check your solvent pH.[1]
Q: Can I use molecular sieves directly in the reaction mixture? A: Yes, and you should. Use Activated 4Å Molecular Sieves (powdered or beads) directly in the reaction vessel. This acts as an in-situ scavenger for any water introduced during reagent addition, protecting the oxetane.
Q: What is the best solvent for reactions involving this amine? A: Aprotic, non-acidic solvents.
-
Best: DCM, THF, 2-MeTHF, Toluene.
-
Avoid: Alcohols (MeOH, EtOH) unless necessary (nucleophilic opening risk at high temp), and never use unbuffered water.
References
-
Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] Link
- Core Reference for oxetane stability profiles and physicochemical properties.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[3] Link
- Comprehensive review detailing ring-opening sensitivities.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
- Standard protocols for drying amines (adapted here to exclude acidic agents).
-
Buré, C., et al. (2023).[4] Stability of Oxetane Ethers vs Esters. Organic & Biomolecular Chemistry. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Characterization of 1-(Oxetan-3-yl)propan-1-amine
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In modern drug development, the structural and chiral complexity of active pharmaceutical ingredients (APIs) often originates from highly functionalized building blocks. 1-(Oxetan-3-yl)propan-1-amine is one such intermediate. Its strained oxetane ring and primary amine group present unique synthetic opportunities but also significant analytical challenges. For researchers, scientists, and drug development professionals, ensuring the purity of this key starting material is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final drug substance.
This guide provides an in-depth comparison of analytical methodologies for characterizing the purity of 1-(Oxetan-3-yl)propan-1-amine, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and non-aqueous titration, and provide actionable protocols grounded in established scientific principles.
The Core Challenge: Analyzing a Small, Polar, Basic Compound
The physicochemical properties of 1-(Oxetan-3-yl)propan-1-amine—low molecular weight, high polarity, and a basic primary amine—make it a notoriously difficult analyte for standard chromatographic methods.
-
Poor Retention in Reversed-Phase (RP) LC: Conventional C18 columns, the workhorse of many labs, rely on hydrophobic interactions. Highly polar molecules like our target analyte have minimal affinity for these nonpolar stationary phases and are often poorly retained, eluting in or near the solvent front.[1][2] This leads to inadequate separation from other polar impurities and potential ion suppression in the mass spectrometer.
-
Peak Tailing: The basic amine group can interact strongly with residual acidic silanols on the surface of silica-based columns, leading to asymmetric, tailing peaks. This phenomenon complicates peak integration and reduces overall method sensitivity.
-
Volatility and Thermal Stability: While the molecule is volatile enough for GC analysis, the primary amine is highly reactive and can adsorb to active sites within the GC system, again causing peak tailing and potential degradation at high temperatures.[3][4]
Understanding these challenges is the first step in developing a robust, self-validating analytical method.
Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as the premier technique for the purity analysis of non-volatile and semi-volatile pharmaceutical compounds due to its high sensitivity, specificity, and ability to provide molecular weight information, which is critical for impurity identification.
Experimental Workflow for LC-MS Analysis
The logical flow for developing and executing an LC-MS purity method is a multi-step process designed to ensure robust and reliable results.
Caption: High-level workflow for LC-MS purity determination.
Choosing the Right Chromatographic Mode: HILIC vs. Reversed-Phase
The most critical decision in the LC method is the choice of stationary phase. For 1-(Oxetan-3-yl)propan-1-amine, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides a superior alternative to traditional Reversed-Phase (RP) chromatography.
-
Reversed-Phase (RP-LC): To overcome poor retention, one might consider using highly aqueous mobile phases (e.g., 95-100% water) with polar-embedded stationary phases.[5] Another approach is using ion-pairing reagents, but these are often non-volatile and can contaminate the LC-MS system, making them a last resort.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar analytes.[5][6] It utilizes a polar stationary phase (e.g., amide, zwitterionic) and a mobile phase rich in organic solvent (typically acetonitrile). Water acts as the strong, eluting solvent.[5] This orthogonal approach provides excellent retention for polar compounds that are unsuitable for RP-LC. Furthermore, the high organic content of the mobile phase enhances desolvation in the MS source, often leading to improved ionization efficiency and sensitivity with electrospray ionization (ESI).[5]
| Feature | Reversed-Phase LC (Polar-Embedded) | Hydrophilic Interaction LC (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18 with polar end-capping) | Polar (e.g., Amide, Diol, Zwitterionic)[5] |
| Mobile Phase | High Aqueous (e.g., 95% Water / 5% ACN) | High Organic (e.g., 95% ACN / 5% Water) |
| Elution Mechanism | Primarily hydrophobic partitioning | Aqueous layer partitioning and hydrophilic interactions |
| Analyte Suitability | Moderately polar to nonpolar compounds | Highly polar and hydrophilic compounds[6] |
| MS Sensitivity (ESI) | Good | Often Enhanced (better desolvation)[5] |
| Key Challenge | Achieving sufficient retention for highly polar amines | Potential for longer column equilibration times[7] |
Table 1. Comparison of LC modes for polar amine analysis.
For 1-(Oxetan-3-yl)propan-1-amine, a HILIC method is the recommended starting point to achieve robust retention and superior peak shape.
Mass Spectrometry: Optimizing for Detection
Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this basic amine. The primary amine group is readily protonated to form a stable [M+H]⁺ ion.
-
Mobile Phase Modifier: The choice of modifier is critical. A low concentration of an acid like formic acid (0.1%) is standard. It ensures the analyte is protonated in solution before it enters the MS source, promoting efficient ionization.[8]
-
Ion Source: ESI is preferred over Atmospheric Pressure Chemical Ionization (APCI) for this analysis because ESI is better suited for polar molecules that are already ionized in solution, whereas APCI is more effective for less polar, neutral molecules.
Comparative Analysis: Orthogonal Purity Techniques
No single analytical technique can tell the whole story. A self-validating purity assessment relies on orthogonal methods that measure the same attribute (purity) via different chemical or physical principles.
Decision Framework for Purity Analysis
The choice of analytical technique is driven by the specific question being asked. This framework guides the selection process.
Caption: Method selection framework for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. For primary amines, its main challenge is managing the high reactivity of the analyte.[4]
-
Advantages: Excellent for separating volatile impurities, such as residual solvents from the synthesis (e.g., THF, Toluene) or low-boiling point starting materials.
-
Disadvantages: Primary amines often exhibit poor peak shape on standard columns due to adsorption.[4] This requires specialized base-deactivated columns. There is also a risk of on-column thermal degradation.
-
Verdict: A complementary technique to LC-MS. It is not the primary choice for profiling non-volatile, polar impurities but is essential for analyzing volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard.[9][10][11] Quantification is achieved by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.
-
Advantages: As a primary ratio method, qNMR provides direct traceability to the International System of Units (SI) and is considered a gold standard for certifying reference materials.[12] It is highly precise and accurate for the main component assay.
-
Disadvantages: Lower sensitivity compared to LC-MS, making it unsuitable for detecting trace-level impurities (typically below 0.1%). It also has a lower throughput and requires a highly stable, well-characterized internal standard.
-
Verdict: The ideal method for assigning the absolute purity of a reference standard batch of 1-(Oxetan-3-yl)propan-1-amine.[13] It is not practical for routine in-process controls or for creating a comprehensive impurity profile.
Nonaqueous Potentiometric Titration
This classic technique quantifies the total basic content of a sample. The amine is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid like perchloric acid.[14]
-
Advantages: Fast, inexpensive, and highly precise for determining the total base content.
-
Disadvantages: It is non-specific. The method cannot distinguish between the target amine and other basic impurities or degradation products.[3] Therefore, it can overestimate the purity if such impurities are present.
-
Verdict: A useful, rapid quality control test for bulk material to ensure it is within a certain specification for total amine value, but it is insufficient as a standalone purity method.
| Technique | Specificity | Sensitivity | Application for 1-(Oxetan-3-yl)propan-1-amine |
| LC-MS | Very High | Very High (ppb-ppt) | Ideal for comprehensive impurity profiling and quantification. |
| GC-MS | High | High (ppb-ppm) | Best for analyzing volatile impurities and residual solvents.[15][16] |
| qNMR | High (for main component) | Low ( >0.1%) | Gold standard for certifying the absolute purity of reference standards.[12][13] |
| Titration | Low | Low (Assay level) | Rapid, bulk assay of total amine content.[14] |
Table 2. Objective comparison of leading analytical techniques.
Experimental Protocols
Protocol 1: HILIC-MS Purity Method for 1-(Oxetan-3-yl)propan-1-amine
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a solution of 90:10 (v/v) Acetonitrile/Water. This ensures compatibility with the initial mobile phase conditions.
-
Further dilute as necessary to achieve an on-column concentration of approximately 10 µg/mL.
-
-
LC Conditions:
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
8.0 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Key Ion: Monitor for the [M+H]⁺ ion of 1-(Oxetan-3-yl)propan-1-amine.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using area percent normalization, assuming all impurities have a similar response factor. For higher accuracy, relative response factors should be determined using isolated impurity standards.
-
Conclusion: An Integrated Approach to Purity
The characterization of 1-(Oxetan-3-yl)propan-1-amine purity demands a multi-faceted analytical strategy. While LC-MS , particularly using the HILIC mode, serves as the cornerstone for impurity profiling and routine quality control, it should not be used in isolation. qNMR provides the definitive, unbiased purity value for establishing primary reference standards, while GC-MS is essential for controlling volatile impurities. Finally, titration offers a rapid, albeit non-specific, check of the material's bulk properties. By understanding the strengths and limitations of each technique and applying them within a logical framework, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby building a solid foundation for successful drug development.
References
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. PubMed. [Link]
-
LC-MS metabolomics of polar compounds. PubMed. [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]
-
Quantitative NMR (qNMR). Nanalysis. [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Restek. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. Washington State Patrol. [Link]
-
State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH. [Link]
-
Amine Value Determination of Polymers by Nonaqueous Titration. Mettler Toledo. [Link]
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- 2. lcms.cz [lcms.cz]
- 3. bre.com [bre.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. chromtech.com [chromtech.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wsp.wa.gov [wsp.wa.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 11. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 12. usp.org [usp.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mt.com [mt.com]
- 15. academic.oup.com [academic.oup.com]
- 16. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lipophilicity: 1-(Oxetan-3-yl)propan-1-amine vs. a Gem-Dimethyl Analogue
In the landscape of modern drug discovery, the meticulous modulation of a molecule's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the lipophilicity of two key structural motifs: the oxetane ring, as exemplified by 1-(Oxetan-3-yl)propan-1-amine, and the classic gem-dimethyl group. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in molecular design.
The Significance of Lipophilicity in Drug Design
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), describes a compound's affinity for a lipid-like environment versus an aqueous one.[1] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2] The well-established "rule of five" by Lipinski underscores the importance of maintaining a LogP value below five for favorable oral bioavailability.[3]
This guide will explore the nuanced differences in lipophilicity imparted by the oxetane and gem-dimethyl groups, providing a framework for their strategic application in medicinal chemistry.
The Contenders: Oxetane vs. Gem-Dimethyl
The gem-dimethyl group, a common feature in many natural products and synthetic drugs, is often introduced to provide steric bulk, block metabolic sites, or lock in a specific conformation.[4][5] However, a significant consequence of its inclusion is a marked increase in lipophilicity.
In recent years, the oxetane ring has emerged as a valuable bioisostere for the gem-dimethyl group.[6][7] This four-membered ether offers a unique combination of properties, including a distinct three-dimensional structure and the ability to act as a hydrogen bond acceptor.[6] Crucially, the incorporation of an oxetane in place of a gem-dimethyl group has been shown to reduce lipophilicity and improve aqueous solubility.[7]
| Functional Group | Expected Impact on Lipophilicity (LogP) | Rationale | Key Attributes |
| Oxetane | Lower | The polar oxygen atom reduces overall lipophilicity and can act as a hydrogen bond acceptor, improving aqueous interactions.[6][7] | Polar, 3-dimensional, hydrogen bond acceptor |
| Gem-dimethyl | Higher | The two methyl groups contribute significantly to the molecule's nonpolar surface area, increasing its affinity for lipid environments.[4] | Nonpolar, sterically bulky, conformationally restricting |
Table 1: Predicted Comparative Effects of Oxetane and Gem-Dimethyl Groups on Lipophilicity.
The decision to employ an oxetane over a gem-dimethyl group is often driven by the need to mitigate the lipophilicity-associated drawbacks of the latter while retaining or even enhancing other desirable properties. For instance, the strategic placement of an oxetane can also reduce the basicity of adjacent amines, which can be beneficial in avoiding off-target effects such as hERG inhibition.[8]
Experimental Determination of Lipophilicity
To empirically validate the theoretical differences in lipophilicity between 1-(Oxetan-3-yl)propan-1-amine and its gem-dimethyl counterpart, standardized experimental methods are essential. The two most widely accepted techniques are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Gold Standard: Shake-Flask Method
The shake-flask method is the traditional and most direct way to determine the octanol-water partition coefficient (LogP).[9][10]
Experimental Workflow: Shake-Flask LogP Determination
Caption: Shake-Flask Method Workflow
Detailed Protocol:
-
Phase Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This ensures that the two solvents are in equilibrium.
-
Compound Dissolution: Accurately weigh and dissolve the test compound in a known volume of one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the solution with a known volume of the second phase in a flask. The flask is then shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two immiscible layers.
-
Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[1]
Causality and Trustworthiness: The shake-flask method's reliability stems from its direct measurement of partitioning at equilibrium. However, it can be labor-intensive and is sensitive to experimental variables such as temperature, pH, and the purity of the compound.[12] For ionizable compounds like amines, the distribution coefficient (LogD) is measured at a specific pH, typically 7.4, to reflect physiological conditions.
High-Throughput Alternative: RP-HPLC Method
RP-HPLC offers a faster, more automated approach to estimate lipophilicity.[13][14] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Experimental Workflow: HPLC-Based LogD Determination
Caption: HPLC-Based LogD Determination Workflow
Detailed Protocol:
-
Calibration: A series of standard compounds with well-established LogP values are run on the HPLC system.
-
Chromatography: The HPLC system is equipped with a reversed-phase column (e.g., C18 or a specialized phase designed to mimic octanol-water partitioning).[13] The mobile phase typically consists of an aqueous buffer and an organic modifier.
-
Data Collection: The retention time for each standard is recorded. A calibration curve is then generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogD Determination: The LogD of the test compound is then calculated from its retention time using the linear regression equation derived from the calibration curve.
Causality and Trustworthiness: The accuracy of the HPLC method is highly dependent on the choice of calibration standards and the chromatographic conditions.[12] It is crucial that the standards are structurally similar to the test compounds to ensure a reliable correlation. While generally providing LogD values, LogP can be extrapolated for non-ionizable compounds or determined by running the analysis at a pH where the compound is fully un-ionized.
Conclusion and Future Directions
The strategic replacement of a gem-dimethyl group with an oxetane moiety is a powerful tool in the medicinal chemist's arsenal for fine-tuning lipophilicity. The inherent polarity of the oxetane ring typically leads to a reduction in LogP, which can translate to improved aqueous solubility and a more favorable ADME profile.[7] While computational models provide valuable initial estimates, the empirical determination of LogP or LogD through robust methods like the shake-flask or HPLC techniques is indispensable for validating these design hypotheses. As drug discovery continues to tackle increasingly complex biological targets, the intelligent application of such bioisosteric replacements will be crucial for success.
References
-
AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Preprints.org. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
DataWarrior User Manual. openmolecules.org. [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
-
Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). ResearchGate. [Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central. [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
The gem-Dimethyl Effect Revisited. ResearchGate. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PubMed Central. [Link]
-
LogP and logD calculations. Chemaxon Docs. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. ResearchGate. [Link]
-
Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. [Link]
-
LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
- Tool for lipophilicity determination in drug discovery basic and neutral compounds.
-
Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. ResearchGate. [Link]
-
Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. PubMed Central. [Link]
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PubMed Central. [Link]
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Technical Guide: Experimental vs. Calculated LogP for 1-(Oxetan-3-yl)propan-1-amine
This guide provides a technical analysis of the lipophilicity profile of 1-(Oxetan-3-yl)propan-1-amine , contrasting calculated predictive models (cLogP) with experimental realities. It addresses the specific challenges posed by the oxetane ring—a critical "polar gem-dimethyl" bioisostere in modern medicinal chemistry.
Executive Summary: The Oxetane Paradox
In drug discovery, 1-(Oxetan-3-yl)propan-1-amine (CAS: 1780054-53-6) serves as a strategic building block. The oxetane ring is deployed to lower lipophilicity (LogP) and improve metabolic stability compared to its carbocyclic analogs (e.g., cyclobutane or gem-dimethyl groups).
However, a recurring issue exists: Calculated LogP (cLogP) algorithms frequently overestimate the lipophilicity of 3-substituted oxetanes. This guide analyzes this discrepancy, explains the solvation thermodynamics that algorithms miss, and provides a validated protocol for empirical determination.
Key Technical Insight
-
The Discrepancy: Standard fragment-based algorithms often treat the oxetane ether oxygen similarly to an acyclic ether. They fail to fully account for the high exposure of the oxygen lone pairs in the strained 4-membered ring, which act as potent hydrogen bond acceptors (HBA), significantly lowering the experimental LogP.
-
The Impact: Relying solely on cLogP for this scaffold can lead to miscalculations in predicted CNS penetration and solubility.
Comparative Data Analysis: Predictive vs. Empirical
The following table illustrates the divergence typically observed for 3-substituted oxetane amines. While specific proprietary data varies by buffer conditions, the trend is consistent across the class.
| Parameter | Method | Typical Value Range | Accuracy Rating | Technical Limitation |
| cLogP | Consensus (SwissADME) | 0.20 – 0.65 | Low | Underestimates H-bond acceptor solvation penalty. |
| cLogP | ChemAxon / ChemDraw | 0.15 – 0.50 | Medium | Often misses the inductive effect of oxetane on the amine. |
| Exp LogP | Potentiometric / Shake-flask | -0.40 – 0.10 | High | Captures true solvation thermodynamics. |
| LogD (pH 7.4) | Experimental | -1.20 – -0.80 | Critical | Accounts for the ionization of the primary amine. |
Note: The experimental LogP is consistently lower (more hydrophilic) than calculated predictions. The oxetane oxygen reduces the pKa of the nearby amine (via inductive withdrawal), altering the LogD profile at physiological pH.
Mechanistic Analysis: Why Algorithms Fail
To understand the deviation, we must look at the electronic environment of the molecule.
The "Exposed Oxygen" Effect
In acyclic ethers, alkyl chains provide steric shielding to the oxygen atom. In the oxetane ring, the "pinned back" alkyl groups expose the oxygen lone pairs to the solvent.
-
Experimental Reality: Water molecules form strong, organized hydrogen bonds with the exposed oxygen. This increases the energetic penalty of moving the molecule into the octanol phase (desolvation penalty).
-
Algorithm Failure: Most cLogP algorithms use additive fragment contributions. They add a standard value for "-O-" without fully correcting for the geometric exposure unique to the 4-membered ring.
pKa Modulation
The oxetane ring is electron-withdrawing (
-
Effect: It lowers the pKa of the propyl-amine compared to a standard propyl chain.
-
Consequence: At pH 7.4, the ratio of neutral vs. ionized species shifts. While LogP refers to the neutral species, the apparent lipophilicity (LogD) is heavily influenced by this pKa shift, which calculators often miss if they don't run a coupled pKa/LogP calculation.
Validated Experimental Protocol
For this hydrophilic amine, standard RP-HPLC retention time extrapolation is often inaccurate due to peak tailing on C18 columns. The Miniaturized Shake-Flask Method with LC-MS/MS Detection is the gold standard.
Workflow Visualization
The following diagram outlines the decision logic and experimental flow for accurate determination.
Figure 1: Decision tree for experimentally determining LogP for hydrophilic amines.
Detailed Methodology (Method A: Miniaturized Shake-Flask)
Reagents:
-
n-Octanol (HPLC Grade)
-
Phosphate Buffer (50 mM, pH 10.5) – Note: High pH is required to suppress ionization of the amine (ensure neutral species) for true LogP measurement.
Step-by-Step:
-
Presaturation: Shake n-octanol and buffer together for 24 hours. Separate phases.
-
Preparation: Dissolve 1 mg of 1-(Oxetan-3-yl)propan-1-amine in 1 mL of the aqueous phase (pre-saturated buffer).
-
Partitioning:
-
Add 500 µL of the compound solution to 500 µL of pre-saturated octanol in a 2 mL chemically resistant vial.
-
Vortex for 60 minutes at 25°C.
-
Centrifuge at 3000g for 10 minutes to break emulsion.
-
-
Sampling:
-
Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers.
-
Crucial: Dilute the octanol layer with methanol (1:10) to match the mobile phase compatibility.
-
-
Quantification: Inject both phases into LC-MS/MS.
-
Why MS? This compound lacks a strong UV chromophore (no aromatic rings), making UV/Vis detection unreliable.
-
-
Calculation:
Strategic Recommendations
-
Do not rely on cLogP for scaffold hopping: When moving from a cyclobutane to an oxetane, the lipophilicity drop is often larger than predicted. Expect a
of -1.0 to -1.5, whereas calculators may only predict -0.5. -
Use LogD for physiological relevance: For this amine, LogP (neutral) is less relevant for blood-brain barrier (BBB) prediction than LogD at pH 7.4. The oxetane will lower the pKa, potentially increasing the fraction of neutral species available for permeation compared to a standard propyl amine, despite the lower intrinsic LogP.
-
QC Your Vendor Data: Many vendors list "LogP" in their catalogs. Verify if this is Experimental or Predicted. If the value is > 0.5, it is likely a raw calculation and should be treated with skepticism.
References
-
Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. (Authoritative review on oxetane physicochemical properties).
-
Wuitschik, G., et al. (2010). "Oxetanes as promising bioisosteres of gem-dimethyl groups." Angewandte Chemie International Edition. (Foundational paper on the lipophilicity lowering effect).
-
SwissADME. "Molecular Properties and Physicochemical Descriptors." Swiss Institute of Bioinformatics. (Source for consensus cLogP algorithms).
-
Barnes, K. (2020). "LogP Determination for Highly Lipophilic and Hydrophilic Molecules." Analytica Chimica Acta. (Protocol grounding for shake-flask methodology).
comparative metabolic stability of oxetane vs acyclic ether amines
Executive Summary: The "Magic Ring" Effect
In modern medicinal chemistry, the modulation of physicochemical properties without altering potency is a central challenge. While acyclic ether amines (e.g., methoxyethyl amines) have traditionally been used to introduce polarity, they often suffer from rapid oxidative metabolism (O-dealkylation) and high conformational flexibility.
The Oxetane Solution: The 3,3-disubstituted oxetane ring has emerged as a superior bioisostere.[1][2] Unlike acyclic ethers, oxetanes offer a unique combination of metabolic hardiness , basicity reduction (lowering pKa by ~2–3 units), and lipophilicity neutrality . This guide details why swapping an acyclic ether amine for an oxetanyl amine often resolves high intrinsic clearance (
Mechanistic Deep Dive: Why Acyclic Ethers Fail & Oxetanes Succeed
The Vulnerability of Acyclic Ether Amines
Acyclic ether amines (Structure A in diagrams below) are prone to Cytochrome P450 (CYP)-mediated O-dealkylation .
-
Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the carbon
to the heteroatom (ether oxygen or amine nitrogen). -
The Soft Spot: In acyclic chains (e.g.,
), these -hydrogens are sterically accessible and electronically activated. The resulting hemiaminal or hemiacetal intermediate collapses, cleaving the alkyl chain and destroying the pharmacophore.
The Oxetane Shield
Oxetanes (Structure B) resist this degradation through two primary factors:
-
Geometric Shielding: The rigid, puckered square geometry (8.7° pucker) sterically hinders the approach of the bulky CYP450 heme iron-oxo species to the
-carbons. -
Electronic Deactivation: The high electronegativity of the oxetane oxygen, combined with ring strain (~106 kJ/mol), exerts a strong inductive electron-withdrawing group (EWG) effect. This reduces the electron density on adjacent C-H bonds, making hydrogen abstraction energetically unfavorable.
Basicity Modulation (The pKa Effect)
A critical secondary benefit is the modulation of amine basicity.
-
Acyclic Ether Amines: Often highly basic (pKa ~9–10), leading to lysosomal trapping and hERG channel inhibition.
-
Oxetanyl Amines: The oxetane oxygen reduces the pKa of the adjacent amine by 2.7 log units on average. This shifts the molecule towards a neutral state at physiological pH, improving membrane permeability and reducing non-specific binding.
Visualization: Metabolic Liability vs. Stability
Figure 1: Comparative metabolic fate. Acyclic ethers undergo rapid O-dealkylation, while oxetanes resist oxidation due to steric and electronic factors.
Comparative Performance Data
The following data aggregates findings from key medicinal chemistry campaigns (e.g., AstraZeneca, Roche/Carreira lab) comparing matched molecular pairs.
Table 1: Physicochemical & Metabolic Profile Comparison
| Parameter | Acyclic Ether Amine (e.g., Methoxy-ethyl) | Oxetanyl Amine (3,3-disubstituted) | Impact on Drug Design |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Extends duration of action; reduces dosing frequency. |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Low (< 10 µL/min/mg) | Reduces first-pass metabolism burden. |
| Amine Basicity (pKa) | ~ 9.5 – 10.5 | ~ 6.5 – 7.8 | Reduces hERG liability; improves permeability. |
| Lipophilicity (LogD) | Moderate | Low / Neutral | Maintains solubility without adding "grease." |
| Conformation | Flexible (Entropic penalty upon binding) | Rigid (Pre-organized) | Can improve potency if vectors align with binding pocket. |
Case Study: ALDH1A Inhibitors
In a study optimizing ALDH1A inhibitors, replacing a flexible amine chain with an oxetane motif yielded drastic improvements:
-
Compound 7 (Acyclic Analog):
= 2.7 min (Rapid clearance). -
Compound 10 (Oxetane Analog):
> 60 min (High stability).[3] -
Result: The oxetane analog achieved higher in vivo exposure despite slightly lower solubility than the most soluble analog, proving that metabolic stability was the driver of efficacy.
Experimental Protocol: Microsomal Stability Assay
To validate these properties in your own series, use the following standardized protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.[4][5]
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Diagram
Figure 2: Standard Microsomal Stability Workflow for determining Intrinsic Clearance.
Step-by-Step Methodology
-
Preparation: Prepare a 1 µM test compound solution in Phosphate Buffer (containing 0.5 mg/mL microsomes). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (final conc. 1 mM) to initiate the reaction.[4] Note: Include a "No NADPH" control to rule out chemical instability.
-
Sampling: At
minutes, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution. -
Processing: Vortex plates for 10 minutes; centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor the peak area ratio (Analyte/Internal Standard).
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6][7] Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. Link
-
Müller, K., et al. (2009). "Oxetanes as promising modules in drug discovery."[3][8] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
